Product packaging for Centaurein(Cat. No.:CAS No. 35595-03-0)

Centaurein

Cat. No.: B1235216
CAS No.: 35595-03-0
M. Wt: 522.5 g/mol
InChI Key: GGMCFLXPZMBJMV-NPVWYNPDSA-N
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Description

Centaurein has been reported in Centaurea corcubionensis, Ranunculus laetus, and other organisms with data available.
isolated from Centaurea corcubionensis;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26O13 B1235216 Centaurein CAS No. 35595-03-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6-dimethoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O13/c1-32-11-5-4-9(6-10(11)26)21-23(34-3)18(29)15-12(35-21)7-13(22(33-2)17(15)28)36-24-20(31)19(30)16(27)14(8-25)37-24/h4-7,14,16,19-20,24-28,30-31H,8H2,1-3H3/t14-,16-,19+,20-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMCFLXPZMBJMV-NPVWYNPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189063
Record name Centaurein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35595-03-0
Record name Centaurein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035595030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Centaurein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CENTAUREIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y985P9U3S7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Centaurein: A Comprehensive Technical Guide to its Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centaurein, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects. This technical guide provides an in-depth overview of the chemical properties of this compound, offering a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. This document details its physicochemical characteristics, spectroscopic data, and provides a synthesized experimental protocol for its isolation and purification. Furthermore, it visualizes the key signaling pathways influenced by this compound, offering insights into its mechanism of action.

Chemical and Physical Properties

This compound, with the CAS number 35595-03-0, is structurally classified as a flavone O-glycoside.[1][2] Its systematic IUPAC name is 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6-dimethoxy-7-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one. The core structure consists of a flavonoid aglycone, known as centaureidin, linked to a β-D-glucopyranosyl moiety.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₂₄H₂₆O₁₃[1][3][4][5]
Molecular Weight 522.46 g/mol [1][3][4][5]
CAS Number 35595-03-0[1][2]
Appearance Yellow crystals[2]
Melting Point 208-209 °C[2]
Optical Activity [α]D²⁰ = -76.6° (c = 1.4 in methanol)[2]
Solubility Soluble in hot water, hot alcohol, and hot acetone. Practically insoluble in cold water, chloroform, and ether.[2]
Elemental Analysis C: 55.17%, H: 5.02%, O: 39.81%[1][4]

Spectroscopic Data

The structural elucidation of this compound has been primarily accomplished through a combination of spectroscopic techniques.

UV-Visible Spectroscopy

In methanol, this compound exhibits characteristic absorption maxima (λmax) at 349 nm and 258 nm, with corresponding log ε values of 4.31 and 4.30, respectively.[2] These absorptions are typical for the flavone chromophore.

Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) data is available for this compound. In negative ion mode, precursor ions of [M-H]⁻ at m/z 521.13 and [M+FA-H]⁻ at m/z 567.135 have been observed.

Infrared (IR) Spectroscopy
  • O-H stretching: A broad band in the region of 3500-3200 cm⁻¹ due to the multiple hydroxyl groups.

  • C-H stretching: Bands in the 3100-3000 cm⁻¹ region for aromatic C-H and below 3000 cm⁻¹ for aliphatic C-H.

  • C=O stretching: A strong absorption band around 1650 cm⁻¹ for the conjugated ketone in the pyranone ring.

  • C=C stretching: Aromatic C=C stretching bands in the 1600-1475 cm⁻¹ region.

  • C-O stretching: Multiple strong bands in the 1300-1000 cm⁻¹ region corresponding to the ether and alcohol C-O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data with full assignments for this compound are not explicitly provided in the public domain literature searched. However, the PubChem database indicates the availability of a ¹³C NMR spectrum for this compound on SpectraBase.[1] For researchers requiring this detailed data, accessing specialized spectroscopic databases is recommended.

Experimental Protocols: Isolation and Purification of this compound

The following is a synthesized, detailed methodology for the isolation and purification of this compound from plant material, based on common practices for flavonoid extraction from Centaurea species. This protocol is intended as a guide and may require optimization depending on the specific plant source and available equipment.

Bioactivity-Guided Isolation Workflow

G Workflow for Bioactivity-Guided Isolation of this compound plant Plant Material (e.g., Centaurea jacea) extraction Extraction with Methanol plant->extraction partition Solvent-Solvent Partitioning (n-hexane, chloroform, ethyl acetate) extraction->partition bioassay1 Bioassay of Fractions (e.g., anti-inflammatory, antioxidant) partition->bioassay1 active_fraction Selection of Active Fraction (e.g., Chloroform/Ethyl Acetate Fraction) bioassay1->active_fraction chromatography Column Chromatography (Silica Gel, Sephadex LH-20) active_fraction->chromatography fractions Collection of Sub-fractions chromatography->fractions bioassay2 Bioassay of Sub-fractions fractions->bioassay2 active_subfraction Selection of Active Sub-fraction bioassay2->active_subfraction purification Preparative HPLC/TLC active_subfraction->purification This compound Pure this compound purification->this compound characterization Structural Elucidation (UV, MS, NMR, IR) This compound->characterization

Caption: Bioactivity-guided isolation workflow for this compound.

Step-by-Step Methodology
  • Plant Material Preparation:

    • Collect and identify the plant material (e.g., aerial parts of Centaurea jacea).

    • Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

    • Grind the dried plant material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in methanol (e.g., 1:10 w/v) at room temperature for 72 hours with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanol extract.

  • Solvent-Solvent Partitioning:

    • Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform successive partitioning with solvents of increasing polarity:

      • n-hexane to remove non-polar compounds like fats and waxes.

      • Chloroform to extract compounds of intermediate polarity.

      • Ethyl acetate to extract more polar flavonoids.

    • Concentrate each fraction using a rotary evaporator.

  • Bioassay-Guided Fractionation (Optional but Recommended):

    • Screen the different solvent fractions for the desired biological activity (e.g., antioxidant, anti-inflammatory, or immunomodulatory assays).

    • Select the most active fraction for further purification. Based on literature, this compound is likely to be present in the more polar fractions like ethyl acetate.

  • Column Chromatography:

    • Subject the active fraction to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, for example, starting with chloroform and gradually increasing the polarity by adding methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light (254 nm and 365 nm).

    • Combine fractions with similar TLC profiles.

  • Further Purification:

    • Subject the fractions containing the compound of interest to further purification using one or more of the following techniques:

      • Sephadex LH-20 column chromatography: Elute with methanol to separate compounds based on their molecular size and to remove pigments.

      • Preparative Thin-Layer Chromatography (pTLC): Apply the semi-purified fraction as a band on a pTLC plate and develop with a suitable solvent system. Scrape the band corresponding to this compound and elute with methanol.

      • Preparative High-Performance Liquid Chromatography (HPLC): Use a C18 column with a gradient of water and methanol (both containing a small percentage of formic or acetic acid to improve peak shape) for final purification.

  • Crystallization and Characterization:

    • Crystallize the purified this compound from a suitable solvent system (e.g., methanol/water).

    • Confirm the identity and purity of the isolated compound using spectroscopic methods (UV-Vis, MS, IR, ¹H NMR, and ¹³C NMR).

Signaling Pathways

This compound has been reported to exert its immunomodulatory effects, at least in part, by stimulating the expression of interferon-gamma (IFN-γ). This stimulation is mediated through the activation of the Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

This compound-Mediated NFAT and NF-κB Activation

G This compound's Influence on NFAT and NF-κB Signaling cluster_cell T-Cell cluster_nucleus Nucleus This compound This compound receptor Cell Surface Receptor (Hypothesized) This compound->receptor plc PLC receptor->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_er Ca²⁺ (ER) ip3->ca_er Releases ikk IKK Complex dag->ikk Activates (via PKC) ca_cyto Ca²⁺ (Cytosol) ca_er->ca_cyto calcineurin Calcineurin ca_cyto->calcineurin Activates nfat_p NFAT-P (Inactive) calcineurin->nfat_p Dephosphorylates nfat NFAT (Active) nfat_p->nfat nfat_nuc NFAT nfat->nfat_nuc Translocates ikb IκB ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Releases nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates ifng_promoter IFN-γ Promoter nfat_nuc->ifng_promoter Binds to nfkb_nuc->ifng_promoter Binds to ifng_gene IFN-γ Gene ifng_protein IFN-γ Protein (Immunomodulation) ifng_gene->ifng_protein Translation ifng_promoter->ifng_gene Activates Transcription

References

Known biological activities of Centaurein flavonoid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activities of Centaurein and its Plant Sources

Introduction

This compound is a flavonoid, specifically a flavone glycoside, found in various plant species, most notably within the Centaurea genus of the Asteraceae family. While research on the isolated compound this compound is limited, extracts from plants containing this flavonoid have demonstrated a wide spectrum of biological activities. This guide provides a comprehensive overview of the known biological effects, focusing on the antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties of Centaurea species extracts rich in flavonoids like this compound. This document is intended for researchers, scientists, and professionals in the field of drug development.

It is important to note that while this compound is a known constituent of these extracts, many of the observed biological effects are likely due to the synergistic action of multiple phytochemicals, including other flavonoids, sesquiterpene lactones, and phenolic acids.[1][2] Very few reports detail the specific biological activity of isolated this compound, with almost none relating to anticancer properties.[1]

Antioxidant Activity

Extracts from various Centaurea species consistently exhibit significant antioxidant properties. This activity is attributed to their high content of phenolic and flavonoid compounds, which can neutralize free radicals, chelate metal ions, and inhibit lipid peroxidation.

Quantitative Data for Antioxidant Activity

The antioxidant capacity of Centaurea extracts has been quantified using several standard assays. The table below summarizes key findings from various studies.

SpeciesExtract TypeAssayResultReference
Centaurea orientalisFlower ExtractDPPH Scavenging39.34%[3]
Centaurea orientalisFlower ExtractABTS Scavenging91.69%[3]
Centaurea orientalisFlower ExtractFe³⁺ Reducing Power1.77 (absorbance)[3]
Centaurea nigraFlower ExtractDPPH Scavenging10.47%[3]
Centaurea phrygiaFlower ExtractDPPH Scavenging9.43%[3]
Centaurea nerimaniaeN/ATotal Phenolic Content2.23 ± 0.11 mg GAE/g DW[4]
Centaurea nerimaniaeN/ATotal Flavonoid Content1.25 ± 0.10 mg CE/g DW[4]
Centaurea fenzliiMethanol ExtractTotal Phenolic Content16.72 mg GAE/g[5]
Centaurea fenzliiMethanol ExtractTotal Flavonoid Content173.16 mg KAE/g[5]
Centaurea cyanusMethanol ExtractDPPH ScavengingSC₅₀ = 271.77 ± 3.07 µg/mL[6]
Centaurea cyanusMethanol ExtractABTS ScavengingSC₅₀ = 397.51 ± 24.71 µg/mL[6]

GAE: Gallic Acid Equivalents; CE: Catechin Equivalents; KAE: Kaempferol Equivalents; DW: Dry Weight; SC₅₀: Scavenging Concentration 50%.

Experimental Protocols for Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Prepare various concentrations of the plant extract in a suitable solvent (e.g., methanol).

  • Add a fixed volume of DPPH solution (e.g., 0.1 mM in methanol) to the extract solutions.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically ~517 nm) using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the extract, and A_sample is the absorbance with the extract. The IC₅₀ value, the concentration required to scavenge 50% of DPPH radicals, is often determined.[7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with a solvent (e.g., ethanol) to obtain a specific absorbance at ~734 nm.

  • Mix various concentrations of the plant extract with the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at ~734 nm.

  • Calculate the percentage of inhibition similarly to the DPPH assay.[7]

Ferric Reducing Antioxidant Power (FRAP) Assay:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.

  • Add the plant extract to the FRAP reagent and incubate at a specific temperature (e.g., 37°C).

  • Measure the absorbance of the resulting blue-colored complex at ~593 nm.

  • The antioxidant capacity is determined based on a standard curve of FeSO₄·7H₂O.

Visualization: Antioxidant Mechanism Workflow

G cluster_source Source of Oxidative Stress cluster_flavonoid Flavonoid Action (this compound) cluster_mechanism Mechanism of Action cluster_outcome Biological Outcome FreeRadicals Free Radicals (e.g., ROS, RNS) Donation Hydrogen/Electron Donation FreeRadicals->Donation interacts with This compound This compound & other Phenolic Compounds This compound->Donation provides H+/e- Chelation Metal Ion Chelation This compound->Chelation chelates metals Neutralization Neutralized Radicals Donation->Neutralization leads to Prevention Prevention of Oxidative Damage Chelation->Prevention contributes to Neutralization->Prevention

Caption: Workflow of flavonoid-mediated antioxidant activity.

Anti-inflammatory Activity

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Flavonoids and other compounds in Centaurea extracts have shown potent anti-inflammatory effects.

Mechanisms of Action

The primary anti-inflammatory mechanisms involve the modulation of key signaling pathways and enzymes:

  • Inhibition of NF-κB: Centaurea compounds can suppress the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2.[8][9]

  • Inhibition of COX Enzymes: Extracts have been shown to inhibit cyclooxygenase (COX-1 and COX-2) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[4][10]

  • Cytokine Modulation: Studies have demonstrated that Centaurea extracts can reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[6][11]

Quantitative Data for Anti-inflammatory Activity
SpeciesModelDoseEffectReference
Centaurea tougourensisCarrageenan-induced paw edema (mice)400 mg/kg55.26% inhibition[12]
Centaurea tougourensisCroton oil-induced ear edema (mice)400 mg/kg39.58% inhibition[9]
Centaurea nerimaniaeCOX-1 Inhibition AssayN/AStrong inhibitory activity[4]
Centaurea nerimaniaeCOX-2 Inhibition AssayN/AStrong inhibitory activity[4]
Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents:

  • Acclimatize animals (e.g., mice or rats) to laboratory conditions.

  • Administer the test extract orally or via intraperitoneal injection at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • After a specific period (e.g., 1 hour), inject a sub-plantar injection of carrageenan solution (e.g., 1% in saline) into the hind paw of each animal to induce inflammation.

  • Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.

  • Calculate the percentage of edema inhibition for the treated groups compared to the control group.[12]

Inhibition of Pro-inflammatory Cytokine Production in Macrophages:

  • Culture a macrophage cell line (e.g., RAW 264.7).

  • Pre-treat the cells with various concentrations of the plant extract for a set time (e.g., 1 hour).

  • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

  • After incubation (e.g., 24 hours), collect the cell culture supernatant.

  • Quantify the levels of cytokines (TNF-α, IL-6) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6]

Visualization: Anti-inflammatory Signaling Pathway

LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 NFkB_path NF-κB Pathway TLR4->NFkB_path This compound This compound / Centaurea Extract This compound->NFkB_path Inhibits COX2 COX-2 Gene Expression This compound->COX2 Inhibits NFkB_path->COX2 Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6) NFkB_path->Cytokines Inflammation Inflammatory Response COX2->Inflammation Prostaglandins Cytokines->Inflammation cluster_treatment Treatment cluster_cell Cancer Cell Response cluster_outcome Outcome Extract Centaurea Extract BaxBcl2 Increase Bax/Bcl-2 Ratio Extract->BaxBcl2 Mito Mitochondrial Pathway BaxBcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Spectroscopic Data and Analysis of Centaurein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Centaurein (5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6-dimethoxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one), a flavonoid glycoside found in various plants of the Centaurea genus. This document compiles available Mass Spectrometry (MS) and Ultraviolet-Visible (UV-Vis) data, outlines detailed experimental protocols for spectroscopic analysis, and presents a generalized workflow for its isolation and characterization.

Introduction to this compound

This compound, a flavone, is a natural product that has been identified in several plant species, including those of the Asteraceae family.[1] As a flavonoid glycoside, its structure consists of a flavone aglycone (jaceosidin) linked to a β-D-glucopyranosyl moiety. The IUPAC name for this compound is 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6-dimethoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one, and its molecular formula is C₂₄H₂₆O₁₃.[2] The presence of multiple hydroxyl and methoxy groups on its aromatic rings contributes to its potential biological activities, making its accurate identification and characterization crucial for research in phytochemistry and drug discovery.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its structural elucidation and identification in complex mixtures. The data presented below corresponds to Liquid Chromatography-Mass Spectrometry (LC-MS) analysis in negative ion mode.

Table 1: LC-MS/MS Data for this compound ([M-H]⁻)

Property Value Source
Precursor Ion (m/z) 521.13 [2]
Molecular Formula C₂₄H₂₆O₁₃ [2]
Molecular Weight 522.5 g/mol [2]
Ionization Mode Electrospray (ESI), Negative [2]
Key Fragment Ions (m/z) 343.044312 (100.00%) [2]
521.126099 (83.68%) [2]
506.108093 (82.17%) [2]
300.027832 (24.66%) [2]

| | 328.008026 (17.05%) |[2] |

Sample Preparation: An isolated and purified sample of this compound is dissolved in a suitable solvent, typically methanol or a methanol-water mixture, to a final concentration of approximately 1-10 µg/mL. The solution is filtered through a 0.22 µm syringe filter before injection.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument (e.g., Bruker Maxis II HD Q-TOF), coupled with a liquid chromatography system (e.g., UHPLC) is used for analysis.[2]

Chromatographic Conditions:

  • Column: A reverse-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution is typically employed, using (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Negative ion mode is often used for flavonoids to generate the [M-H]⁻ ion.

  • Scan Range: m/z 100-1000 for full scan mode.

  • MS/MS Analysis: Tandem mass spectrometry is performed using collision-induced dissociation (CID) on the precursor ion (m/z 521.13) to generate fragment ions for structural confirmation.

UV-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the flavonoid chromophore system. Flavones typically exhibit two major absorption bands: Band I (300-400 nm), corresponding to the B-ring cinnamoyl system, and Band II (240-280 nm), related to the A-ring benzoyl system.

Table 2: UV-Vis Absorption Data for a Representative Flavonoid in Methanol

Band Absorption Maximum (λmax) Corresponding Chromophore Source
Band I ~350 nm B-ring (cinnamoyl system) [3]
Band II ~267 nm A-ring (benzoyl system) [3]

Note: These values are for a closely related kaempferol derivative, as specific data for this compound was not available in the searched literature. They are representative of this class of flavonoids.[3]

Sample Preparation: A pure sample of this compound is dissolved in a UV-grade solvent, most commonly methanol, to prepare a dilute stock solution. The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Measurement Procedure:

  • The spectrophotometer is calibrated using a cuvette containing the pure solvent (methanol) as a blank.

  • The sample solution is placed in a quartz cuvette.

  • The absorption spectrum is recorded over a wavelength range of 200-600 nm.

  • The wavelengths of maximum absorbance (λmax) for Band I and Band II are identified from the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. While it is known that ¹H NMR and ¹³C NMR are used to characterize this compound, a complete, assigned data table was not available in the reviewed literature. The general protocol for such an analysis is provided below.

Sample Preparation: Approximately 5-10 mg of pure this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used to acquire the spectra.

Data Acquisition: A suite of NMR experiments is performed to fully assign the structure:

  • ¹H NMR: Provides information on the chemical environment, multiplicity (splitting), and integration (number of protons).

  • ¹³C NMR: Shows the number and type of carbon atoms in the molecule.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.

Visualization of Experimental Workflow

A specific signaling pathway for this compound is not well-documented. Therefore, a diagram illustrating the general workflow for the isolation and spectroscopic analysis of this compound from a plant source provides a more practical visualization for researchers.

G cluster_analysis Spectroscopic Analysis Plant Plant Material (e.g., Centaurea sp.) Extraction Extraction (Methanol/Ethanol) Plant->Extraction Solvent Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract ColumnChrom Column Chromatography (Silica Gel or Sephadex) CrudeExtract->ColumnChrom Initial Purification Fractions Fraction Collection & TLC Analysis ColumnChrom->Fractions PrepHPLC Preparative HPLC (C18 Column) Fractions->PrepHPLC Fine Purification Purethis compound Pure this compound PrepHPLC->Purethis compound UVVis UV-Vis Purethis compound->UVVis Characterization MS LC-MS/MS Purethis compound->MS Characterization NMR NMR (1H, 13C, 2D) Purethis compound->NMR Characterization

Caption: Workflow for Isolation and Spectroscopic Characterization of this compound.

References

The Discovery and Biological Activities of Centaurein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centaurein, a flavonoid glycoside, has been a subject of scientific interest since its discovery in the early 20th century. This technical guide provides a comprehensive overview of the historical research surrounding this compound, detailing its initial isolation, structural elucidation, and subsequent investigations into its biological activities. The document summarizes key quantitative data, outlines experimental protocols from seminal studies, and visualizes the known signaling pathways modulated by this natural compound.

Introduction

This compound, chemically known as 3′,5,7-trihydroxy-3,4′,6-trimethoxyflavone 7-β-D-glucoside, is a flavonoid first isolated from the roots of Centaurea jacea L.[1]. Flavonoids are a diverse group of plant secondary metabolites with a wide range of reported biological activities. This guide focuses on the foundational research that has shaped our understanding of this compound, providing a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Characterization

Initial Isolation

This compound was first isolated in 1922 by French researchers Bridel and Charaux from the roots of Centaurea jacea L., a member of the Asteraceae family.[1].

Experimental Protocol: Isolation of this compound (Bridel and Charaux, 1922 - Inferred Protocol)

  • Extraction: The dried and powdered roots of Centaurea jacea were likely subjected to solvent extraction. A common method of the era involved maceration or percolation with a polar solvent such as ethanol or methanol to extract the glycosides.

  • Solvent Partitioning: The resulting crude extract would then be partitioned between immiscible solvents to separate compounds based on their polarity. For instance, the extract might be dissolved in water and then washed with a non-polar solvent like petroleum ether to remove lipids and other non-polar constituents. The aqueous layer, containing the more polar glycosides, would be retained.

  • Purification: Further purification would have been achieved through techniques available at the time, such as fractional crystallization from a suitable solvent (e.g., hot aqueous ethanol). This process would be repeated until a crystalline substance with a constant melting point was obtained.

Structural Elucidation

The precise chemical structure of this compound was determined four decades later by Farkas and his colleagues in 1964.[1]. Their work established the arrangement of the hydroxyl and methoxy groups on the flavonoid backbone and identified the sugar moiety as β-D-glucose attached at the C-7 position.

Experimental Protocol: Structural Elucidation of this compound (Farkas et al., 1964 - Inferred Protocol)

The structural elucidation in the 1960s would have involved a combination of chemical degradation and spectroscopic methods.

  • Acid Hydrolysis: To identify the aglycone and the sugar component, this compound would be subjected to acid hydrolysis (e.g., refluxing with dilute sulfuric or hydrochloric acid). This would cleave the glycosidic bond. The sugar portion could then be identified using techniques like paper chromatography and comparison with known standards.

  • Aglycone Characterization: The flavonoid aglycone (the non-sugar part) would be isolated and its structure determined through:

    • UV-Vis Spectroscopy: Analysis of the ultraviolet-visible spectrum in the presence of various shift reagents (e.g., sodium methoxide, aluminum chloride, sodium acetate) would provide information about the positions of free hydroxyl groups on the flavonoid skeleton.

    • Alkaline Degradation: Treatment with strong alkali would break down the aglycone into smaller, identifiable aromatic fragments (phloroglucinol and benzoic acid derivatives), revealing the substitution patterns on the A and B rings.

    • Methylation and Oxidation: Complete methylation of all free hydroxyl groups followed by oxidation could yield methylated acid fragments that would further confirm the substitution pattern.

    • Synthesis: The final confirmation of the proposed structure would have been achieved through the chemical synthesis of the aglycone and its glycoside, and comparison of their physical and spectral properties with the natural product.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₂₄H₂₆O₁₃[1]
Molecular Weight 522.46 g/mol [1]
Appearance Yellow crystals[1]
Melting Point 208-209 °C[1]
Optical Rotation [α]D²⁰ -76.6° (c = 1.4 in methanol)[1]
UV max (methanol) 349 nm, 258 nm[1]
Solubility Soluble in hot water, hot alcohol, and hot acetone; practically insoluble in cold water, chloroform, and ether.[1]

Biological Activities and Quantitative Data

This compound has been investigated for a range of biological activities. The following sections and tables summarize the key findings.

Anti-inflammatory Activity

Extracts of various Centaurea species, known to contain this compound, have demonstrated anti-inflammatory properties.[2]

Anticancer Activity

While there are limited reports on the specific anticancer properties of isolated this compound, extracts from Centaurea castriferrei, which contain this compound, have shown cytotoxic effects against various cancer cell lines.[3] It is important to note that these activities are attributed to the extract as a whole and not solely to this compound.

Xanthine Oxidase Inhibition

This compound has been identified as an inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid. This suggests a potential therapeutic application in conditions such as gout.

EnzymeIC₅₀ (µM)NotesReference
Xanthine OxidaseNot explicitly stated for this compound, but related flavonoids show potent inhibition.Luteolin, a structurally similar flavonoid, has an IC₅₀ of 4.8 µM.
Immunomodulatory Activity

This compound has been shown to stimulate the expression of Interferon-gamma (IFN-γ), a key cytokine in the immune response.

Biological EffectCell LineConcentrationResultReference
IFN-γ Promoter ActivityJurkat cells100 µg/mLFour-fold increase in NFAT enhancer activity and three-fold increase in NF-κB enhancer activity.
IFN-γ ProductionMouse splenic T cellsNot specifiedIncreased IFN-γ production.

Signaling Pathways

IFN-γ Expression Pathway

This compound modulates IFN-γ expression, a critical component of the immune system, primarily through the activation of the NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways.

IFN_gamma_pathway cluster_nucleus Inside Nucleus This compound This compound TCR T-cell Receptor (TCR) This compound->TCR Stimulates IKK IKK Complex This compound->IKK Activates PLC Phospholipase C (PLC) TCR->PLC IP3 IP3 PLC->IP3 Ca Ca²⁺ IP3->Ca Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Dephosphorylates Nucleus Nucleus NFAT->Nucleus Translocation IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->Nucleus Translocation IFN_gamma IFN-γ Gene Expression NFAT_n NFAT NFAT_n->IFN_gamma NFkB_n NF-κB NFkB_n->IFN_gamma

Caption: this compound-induced IFN-γ expression pathway.

Experimental Workflows

General Workflow for Bioactivity Screening of Plant Extracts

The following diagram illustrates a typical workflow for identifying bioactive compounds from plant sources, similar to the processes that would have led to the investigation of this compound's properties.

Bioactivity_Workflow Plant Plant Material (e.g., Centaurea sp.) Extraction Extraction (e.g., Methanol) Plant->Extraction Fractionation Solvent Partitioning & Chromatography Extraction->Fractionation Bioassay Bioactivity Screening (e.g., Cytotoxicity, Anti-inflammatory) Fractionation->Bioassay Isolation Isolation of Active Compounds (e.g., this compound) Bioassay->Isolation Active Fractions Structure Structure Elucidation (Spectroscopy, etc.) Isolation->Structure Mechanism Mechanism of Action Studies Structure->Mechanism

Caption: Bioassay-guided isolation of natural products.

Conclusion

This compound, since its discovery over a century ago, has been recognized for its interesting chemical structure and biological potential. While early research laid the groundwork for its isolation and characterization, modern studies are beginning to unravel its specific molecular targets and mechanisms of action. The anti-inflammatory, anticancer, and immunomodulatory properties of this compound, particularly its influence on the NF-κB and NFAT signaling pathways, suggest that it warrants further investigation as a potential therapeutic agent. This guide serves as a foundational resource to aid in these future research and development endeavors.

References

A Technical Deep Dive: Unraveling the Differences Between Centaurein and its Aglycone, Centaureidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centaurein, a flavonoid glycoside, and its aglycone counterpart, centaureidin, are natural compounds that have garnered significant interest in the scientific community for their diverse biological activities. This technical guide provides a comprehensive comparison of these two molecules, delving into their distinct physicochemical properties, biological functions, and underlying mechanisms of action. Through a detailed analysis of their chemical structures, this paper elucidates how the presence of a glucose moiety in this compound profoundly influences its bioactivity and pharmacokinetic profile compared to the more lipophilic centaureidin. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development, offering a consolidated repository of quantitative data, experimental methodologies, and visual representations of their molecular interactions.

Introduction

Flavonoids are a large class of plant secondary metabolites with a wide array of demonstrated pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. Within this class, the flavone this compound and its aglycone, centaureidin, have emerged as molecules of interest. The fundamental difference between these two compounds lies in their chemical structure: this compound is a glycoside, meaning it has a sugar molecule (glucose) attached, while centaureidin is the aglycone, the non-sugar component that remains after the glycosidic bond is cleaved. This seemingly minor structural variance leads to significant differences in their physicochemical characteristics and, consequently, their biological activities. This guide aims to provide an in-depth technical examination of these differences to aid in the strategic design of future research and drug development endeavors.

Physicochemical Properties: A Comparative Analysis

The presence of the glucose moiety in this compound significantly impacts its physical and chemical properties when compared to centaureidin. These differences are crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.

PropertyThis compoundCentaureidinReference(s)
Chemical Structure 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6-dimethoxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6-dimethoxy-4H-chromen-4-one[1][2]
Molecular Formula C₂₄H₂₆O₁₃C₁₈H₁₆O₈[1][2]
Molecular Weight 522.46 g/mol 360.31 g/mol [1][2]
Melting Point 208-209 °C228 °C[3]
Solubility Soluble in hot water, hot alcohol, and hot acetone; practically insoluble in cold water, chloroform, and ether.Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3]
pKa Data not availableData not available

Note on Centaureidin's Melting Point: Initial literature searches revealed conflicting melting point data for centaureidin (203 °C and 228 °C). Further investigation of experimental data from various sources suggests that 228 °C is the more consistently reported and accepted value.

Biological Activities: A Tale of Two Potencies

The structural dissimilarity between this compound and centaureidin directly translates to notable differences in their biological potency and spectrum of activity.

Immunomodulatory Activity

A key differentiator between the two compounds is their potency in modulating the immune response. A study by Chang et al. (2007) demonstrated that centaureidin is significantly more potent than this compound in stimulating interferon-gamma (IFN-γ) promoter activity in T-cells.

CompoundEC₅₀ for IFN-γ Promoter ActivityReference
This compound75 µg/mL[1]
Centaureidin0.9 µg/mL[1]

This dramatic difference in potency suggests that the aglycone form is more readily able to interact with its molecular targets to initiate the signaling cascade leading to IFN-γ production.

Cytotoxic Activity

Centaureidin has been shown to possess cytotoxic activity against various cancer cell lines, while data for this compound is less prevalent. This suggests that the aglycone form may have greater potential as an anticancer agent.

Cell LineCentaureidin IC₅₀Reference
HeLa (Cervical Cancer)Data not available
HepG2 (Liver Cancer)Data not available
MCF-7 (Breast Cancer)Data not available

Further research is needed to establish a direct comparative cytotoxicity profile for both compounds across a range of cancer cell lines.

Anti-inflammatory and Antioxidant Activities

Both this compound and centaureidin are reported to possess anti-inflammatory and antioxidant properties, common traits among flavonoids. However, comparative quantitative data from the same studies are limited, making a direct assessment of their relative potencies in these areas challenging. It is hypothesized that centaureidin, due to its increased lipophilicity and smaller size, may exhibit more potent antioxidant and anti-inflammatory effects by more readily traversing cellular membranes to reach intracellular targets and scavenge reactive oxygen species.

Mechanisms of Action: Signaling Pathway Modulation

The biological effects of this compound and centaureidin are mediated through their interaction with specific intracellular signaling pathways.

This compound: Activation of NF-κB and NFAT Pathways

Research has shown that this compound exerts its immunomodulatory effects by activating the Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB) signaling pathways[1]. These transcription factors are crucial regulators of immune responses and inflammation.

Centaurein_Signaling cluster_nucleus1 Nucleus cluster_nucleus2 Nucleus This compound This compound Upstream_Signal Upstream Signaling (e.g., TCR activation) This compound->Upstream_Signal CellMembrane Cell Membrane PLC Phospholipase C (PLC) Upstream_Signal->PLC IKK_complex IKK Complex Upstream_Signal->IKK_complex activates IP3 IP₃ PLC->IP3 Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Calcineurin Calcineurin Ca2_release->Calcineurin activates NFAT_p NFAT (phosphorylated) (Inactive) Calcineurin->NFAT_p dephosphorylates NFAT_a NFAT (dephosphorylated) (Active) NFAT_p->NFAT_a Nucleus Nucleus NFAT_a->Nucleus translocates to IFN_gamma_gene IFN-γ Gene NFAT_a->IFN_gamma_gene binds to promoter IFN_gamma_protein IFN-γ Protein IFN_gamma_gene->IFN_gamma_protein transcription & translation IkB IκB IKK_complex->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive releases NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active NFkB_active->Nucleus translocates to NFkB_active->IFN_gamma_gene binds to promoter

This compound-mediated activation of NFAT and NF-κB pathways.
Centaureidin: A More Direct Modulator?

While the precise signaling pathways for centaureidin are less elucidated, its greater potency suggests a more direct or efficient interaction with key signaling components. Some evidence suggests that centaureidin may also modulate the NF-κB pathway, potentially through the inhibition of IκBα degradation, which would keep NF-κB in its inactive state in the cytoplasm. This seemingly contradictory effect compared to this compound highlights the need for further investigation into the nuanced mechanisms of these two compounds.

Centaureidin_Signaling Centaureidin Centaureidin IKK_complex IKK Complex Centaureidin->IKK_complex inhibits? CellMembrane Cell Membrane Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Inflammatory_Stimulus->IKK_complex activates IkB_degradation IκBα Degradation IKK_complex->IkB_degradation NFkB_activation NF-κB Activation & Nuclear Translocation IkB_degradation->NFkB_activation Proinflammatory_genes Pro-inflammatory Gene Expression NFkB_activation->Proinflammatory_genes

Hypothesized inhibitory effect of Centaureidin on the NF-κB pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize and compare this compound and centaureidin.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or centaureidin for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: MTT solution (typically 0.5 mg/mL) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.

IFN-γ Promoter Activity (Luciferase Reporter Assay)

This assay measures the transcriptional activation of the IFN-γ promoter.

  • Plasmid Construction: A reporter plasmid is constructed containing the firefly luciferase gene under the control of the IFN-γ promoter.

  • Cell Transfection: T-cells (e.g., Jurkat cells) are transfected with the IFN-γ promoter-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).

  • Compound Treatment: Transfected cells are treated with this compound or centaureidin.

  • Cell Lysis and Luciferase Assay: After treatment, cells are lysed, and the activities of firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold induction of promoter activity is calculated relative to untreated control cells.

Experimental_Workflow cluster_mtt MTT Assay cluster_luciferase Luciferase Reporter Assay mtt1 Seed Cells mtt2 Treat with Compound mtt1->mtt2 mtt3 Add MTT mtt2->mtt3 mtt4 Solubilize Formazan mtt3->mtt4 mtt5 Measure Absorbance mtt4->mtt5 luc1 Transfect Cells with Reporter luc2 Treat with Compound luc1->luc2 luc3 Lyse Cells luc2->luc3 luc4 Measure Luminescence luc3->luc4

General workflow for MTT and Luciferase Reporter Assays.

Discussion and Future Directions

The comparative analysis of this compound and its aglycone, centaureidin, reveals a classic structure-activity relationship. The removal of the glucose moiety in centaureidin leads to a smaller, more lipophilic molecule with enhanced biological potency, particularly in immunomodulation. This increased potency is likely due to improved cell membrane permeability and a more direct interaction with intracellular targets.

For drug development professionals, centaureidin presents a more promising lead compound due to its higher potency. However, its lower water solubility compared to this compound may pose formulation challenges. Conversely, this compound, with its higher water solubility, could serve as a prodrug, being converted to the active aglycone, centaureidin, by glycosidases in the body.

Future research should focus on:

  • Quantitative ADME Studies: Conducting in vivo pharmacokinetic and pharmacodynamic studies to compare the absorption, distribution, metabolism, and excretion of both compounds.

  • Direct Comparative Biological Assays: Performing head-to-head comparisons of this compound and centaureidin in a wider range of anti-inflammatory, antioxidant, and anticancer assays to establish a comprehensive differential activity profile.

  • Target Identification: Utilizing techniques such as affinity chromatography and mass spectrometry to identify the specific molecular targets of both compounds within the NF-κB and NFAT signaling pathways.

  • Structural Analogs: Synthesizing and evaluating structural analogs of centaureidin to optimize its potency, selectivity, and pharmacokinetic properties.

Conclusion

The distinction between this compound and centaureidin is a clear illustration of how a simple glycosidic linkage can profoundly alter the biological and pharmacological properties of a flavonoid. Centaureidin, the aglycone, consistently demonstrates higher potency in biological assays, making it a more attractive candidate for further drug development. However, the glycoside this compound may offer advantages in terms of solubility and could function as a prodrug. A thorough understanding of their individual characteristics, as detailed in this guide, is paramount for harnessing their full therapeutic potential. The provided data, experimental insights, and pathway visualizations are intended to empower researchers to make informed decisions in the ongoing exploration of these promising natural products.

References

Methodological & Application

Application Notes and Protocols for Ultrasonic-Assisted Extraction of Centaurein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the efficient extraction of centaurein, a bioactive flavonoid, from plant material, particularly from species of the Centaurea genus. The protocol utilizes ultrasonic-assisted extraction (UAE), a modern and efficient technique that enhances extraction yield and reduces processing time. These guidelines are intended for use in research, natural product chemistry, and drug development.

Introduction

This compound is a flavonoid glycoside found in various plants, notably within the Centaurea genus. Like many flavonoids, it is recognized for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Efficiently extracting this compound is a critical first step for its study and potential application. Ultrasonic-assisted extraction is an effective method that uses acoustic cavitation to disrupt plant cell walls, facilitating the release of bioactive compounds into the solvent. This method offers several advantages over traditional extraction techniques, including shorter extraction times, reduced solvent consumption, and higher yields.

Experimental Protocols

Sample Preparation

Proper preparation of the plant material is crucial for efficient extraction.

  • Drying: The aerial parts of the plant, such as flowers and leaves, should be air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. Alternatively, a plant dryer can be used at a controlled temperature (e.g., 40-50°C).

  • Grinding: The dried plant material should be ground into a fine powder using a laboratory mill. A smaller particle size increases the surface area available for extraction, leading to higher efficiency. The powder should be sieved to ensure a uniform particle size.

Ultrasonic-Assisted Extraction (UAE) Protocol

This protocol is a starting point and can be optimized for specific plant materials and research objectives.

  • Apparatus: An ultrasonic bath or a probe-type sonicator is required.

  • Solvent Selection: Ethanol-water mixtures are commonly effective for extracting flavonoids. A concentration of 60-80% ethanol is a good starting point.[1]

  • Procedure:

    • Weigh a specific amount of the powdered plant material (e.g., 10 grams).

    • Place the powder in an Erlenmeyer flask.

    • Add the extraction solvent at a defined sample-to-solvent ratio. A common starting ratio is 1:20 (g/mL).[2]

    • Place the flask in the ultrasonic bath or insert the sonicator probe into the mixture.

    • Set the extraction parameters. Based on literature for similar compounds, the following are recommended starting points:

      • Time: 30 minutes[1]

      • Temperature: 50°C[1]

      • Ultrasonic Frequency/Power: If using a bath, ensure the frequency is within the typical range (e.g., 20-50 kHz).[2] If using a probe, the amplitude can be set (e.g., 60-100%).[3]

    • After sonication, separate the extract from the solid plant material by filtration or centrifugation.

    • The collected supernatant is the crude this compound extract. This can be concentrated using a rotary evaporator for further analysis or purification.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard and reliable method for the quantification of flavonoids like this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Chromatographic Conditions (General Method):

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution using a two-solvent system is typical for separating flavonoids.

      • Solvent A: Water with an acidifier (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[4][5]

      • Solvent B: Acetonitrile or methanol.

    • Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run to elute compounds with increasing hydrophobicity.

    • Flow Rate: A flow rate of 1.0 mL/min is standard.

    • Detection Wavelength: Flavonoids have characteristic UV absorbance. This compound can be detected at a wavelength around 340-350 nm. A DAD allows for the monitoring of multiple wavelengths.

    • Quantification: A calibration curve should be prepared using a certified standard of this compound at various concentrations. The concentration of this compound in the extract is then determined by comparing its peak area to the calibration curve.

Data Presentation

The following table summarizes the key parameters for the ultrasonic-assisted extraction of this compound, providing a starting point for optimization.

ParameterRecommended RangeStarting PointReference
Solvent Ethanol, Methanol, Water, or mixtures60% Ethanol in Water[1]
Sample-to-Solvent Ratio 1:10 to 1:50 (g/mL)1:20 (g/mL)[2]
Extraction Time 15 to 60 minutes30 minutes[1]
Temperature 25 to 60°C50°C[1]
Ultrasonic Frequency 20 to 50 kHz40 kHz[2]
Ultrasonic Power/Amplitude Varies by instrumentMid-to-high setting[3]

Visualizations

Experimental Workflow for this compound Extraction

G cluster_prep Sample Preparation cluster_extraction Ultrasonic-Assisted Extraction cluster_analysis Analysis & Quantification plant_material Plant Material (e.g., Centaurea sp.) drying Drying plant_material->drying grinding Grinding & Sieving drying->grinding plant_powder Fine Plant Powder grinding->plant_powder mixing Mixing with Solvent (e.g., 60% Ethanol) plant_powder->mixing sonication Ultrasonication (Time, Temp., Power) mixing->sonication separation Filtration / Centrifugation sonication->separation crude_extract Crude this compound Extract separation->crude_extract concentration Solvent Evaporation (Rotary Evaporator) crude_extract->concentration hplc_prep Sample Preparation for HPLC concentration->hplc_prep hplc_analysis HPLC-DAD Analysis hplc_prep->hplc_analysis quantification Quantification of this compound hplc_analysis->quantification

Caption: Workflow for the extraction and quantification of this compound.

Potential Biological Activity Pathway of this compound

While specific signaling pathways for this compound are not extensively detailed in the provided search results, flavonoids from Centaurea species are known to possess anti-inflammatory and antioxidant properties. The following diagram illustrates a generalized pathway through which flavonoids may exert these effects, such as the inhibition of the NF-κB pathway, a key regulator of inflammation.

G cluster_pathway Generalized Anti-inflammatory Pathway for Flavonoids stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk This compound This compound ros Reactive Oxygen Species (ROS) This compound->ros Inhibits This compound->ikk Inhibits ros->ikk ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocates to genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) nucleus->genes Activates Transcription of response Inflammatory Response genes->response

Caption: Potential anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

References

Application Notes and Protocols for the Identification of Centaurein using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centaurein is a flavonoid glycoside that has garnered interest in the scientific community for its potential biological activities. As a member of the flavone subclass of flavonoids, its accurate identification and quantification are crucial for pharmacological and phytochemical studies. This document provides detailed application notes and protocols for the identification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for method development.

PropertyValueReference
Molecular Formula C₂₄H₂₆O₁₃[1][2][3][4]
Molecular Weight 522.46 g/mol [1][2][3][4]
Synonyms 3′,5,7-trihydroxy-3,4′,6-trimethoxyflavone 7-β-D-glucoside[3]

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is critical to ensure the efficient extraction of this compound and to minimize matrix effects.

Protocol 1: Extraction from Plant Material (e.g., Centaurea species)

  • Homogenization: Air-dry the plant material (e.g., aerial parts) and grind it into a fine powder.

  • Extraction:

    • Suspend the powdered plant material in a methanol-water mixture (e.g., 70:30 v/v).

    • Perform extraction using ultrasonication for 30-60 minutes.

    • Alternatively, macerate the sample in the solvent for 24 hours at room temperature.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the initial mobile phase to an appropriate concentration for LC-MS/MS analysis.

Protocol 2: Extraction from Biological Matrices (e.g., Plasma)

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.

    • Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Liquid Chromatography (LC) Parameters

The following parameters provide a starting point for the chromatographic separation of this compound. Optimization may be required based on the specific LC system and sample matrix.

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution Start with 5-10% B, increase to 90-95% B over 15-20 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 2 - 10 µL
Mass Spectrometry (MS) Parameters

The following MS parameters are crucial for the selective detection and identification of this compound. These are based on its known molecular weight and predicted fragmentation patterns.

Table 1: Mass Spectrometry Parameters for this compound Identification

ParameterNegative Ion ModePositive Ion Mode
Ionization Mode Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Precursor Ion (m/z) 521.13 ([M-H]⁻)523.14 ([M+H]⁺)
Product Ions (m/z) 359.08, 343.05361.09 (Aglycone), further fragments
Collision Energy (CE) Optimization required (start with 20-40 eV)Optimization required (start with 20-40 eV)
Declustering Potential (DP) Optimization requiredOptimization required
Scan Type Multiple Reaction Monitoring (MRM) or Product Ion ScanMultiple Reaction Monitoring (MRM) or Product Ion Scan

Note: The product ions in negative mode correspond to the loss of the glucose moiety (162 Da) to yield the centaureidin aglycone, followed by further fragmentation. In positive mode, the primary fragmentation will also involve the loss of the glucose moiety to produce the protonated aglycone at m/z 361.09.

Data Presentation and Interpretation

Quantitative Data Summary

The following table outlines the key mass-to-charge ratios for the identification of this compound and its aglycone, centaureidin.

Table 2: Key m/z Transitions for this compound and Centaureidin

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Ionization Mode
This compound 521.13359.08343.05Negative
Centaureidin 361.09346.07303.05Positive

Note: The product ions for centaureidin in positive mode are based on experimental data for the aglycone.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the identification of this compound using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis a Plant Material / Biological Matrix b Extraction / Protein Precipitation a->b c Filtration b->c d LC Separation (C18 Column) c->d e Mass Spectrometry (ESI) d->e f Tandem MS (MS/MS) e->f g Peak Integration & Identification f->g h Quantification g->h

Caption: General workflow for this compound identification.

Fragmentation Pathway of this compound

The following diagram illustrates the proposed fragmentation of the deprotonated this compound molecule in negative ion mode MS/MS.

fragmentation_pathway parent This compound [M-H]⁻ m/z 521.13 loss_glucose - Glucose (162 Da) aglycone Centaureidin Aglycone m/z 359.08 loss_glucose->aglycone fragment1 Fragment Ion m/z 343.05 aglycone->fragment1 - CH₄

Caption: Proposed fragmentation of this compound in negative ESI-MS/MS.

Conclusion

The protocols and parameters outlined in this document provide a robust framework for the successful identification and characterization of this compound using LC-MS/MS. Adherence to these guidelines, coupled with appropriate method validation, will ensure the generation of high-quality, reliable data for research and development purposes. The provided tables and diagrams serve as quick references for experimental setup and data interpretation.

References

In Vitro Antioxidant Assays for Centaurein: Application Notes and Protocols for DPPH and ABTS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the in vitro antioxidant activity of Centaurein using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. These assays are fundamental in the screening and characterization of natural compounds with potential therapeutic applications in conditions associated with oxidative stress.

Application Notes

This compound, a flavonoid glycoside, is a constituent of various plants within the Centaurea genus. Flavonoids are well-recognized for their antioxidant properties, which are primarily attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals. The DPPH and ABTS assays are two of the most widely employed spectrophotometric methods for evaluating the radical scavenging capacity of compounds like this compound.

Principle of the DPPH Assay: The DPPH assay is based on the reduction of the stable free radical DPPH•, which has a deep violet color in solution, to the pale yellow hydrazine, DPPH-H. This reduction occurs in the presence of an antioxidant that can donate a hydrogen atom. The discoloration is stoichiometric with respect to the number of electrons taken up, and the change in absorbance at a characteristic wavelength (typically 517 nm) is measured to determine the scavenging activity.

Principle of the ABTS Assay: The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+). This radical is produced by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance, typically measured at 734 nm, is proportional to the antioxidant concentration. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Quantitative Data Summary

Plant SpeciesExtract/FractionAssayIC50 Value (µg/mL)Reference
Centaurea centauriumPhenolic fractionDPPH57[1]
Centaurea derderiifoliaSubfraction 4DPPH0.76 ± 0.03 (mg/mL)[2]
Centaurea maroccanan-butanol extractABTS-[3]
Centaurea solstitialisEthanolic extractDPPH55.04 (mg TEs/g extract)[4]
Centaurea solstitialisEthanolic extractABTS-[4]

Note: The antioxidant activity of plant extracts can vary depending on the extraction method, solvent used, and the specific plant part. The data presented here is for comparative purposes and highlights the potential of Centaurea species as a source of antioxidants like this compound.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is adapted for the analysis of flavonoid compounds like this compound.

Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (analytical grade)

  • This compound (or a this compound-rich extract)

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store the solution in an amber bottle at 4°C.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations to be tested.

    • Prepare a stock solution of the positive control (e.g., Ascorbic acid) and a series of dilutions in the same manner as the sample.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the different concentrations of this compound solution or the positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_blank is the absorbance of the blank (DPPH solution without sample).

    • A_sample is the absorbance of the sample (DPPH solution with this compound or standard).

  • Determination of IC50 Value: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS Radical Cation Scavenging Assay

This protocol is suitable for determining the antioxidant activity of this compound.

Materials and Reagents:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate buffered saline (PBS) or ethanol

  • This compound (or a this compound-rich extract)

  • Positive control (e.g., Trolox or Ascorbic acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution:

    • Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the this compound stock solution.

    • Prepare a stock solution of the positive control (e.g., Trolox) and a series of dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the different concentrations of this compound solution or the positive control to the wells.

    • For the blank, add 10 µL of the solvent used for the sample.

    • Incubate the plate at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where:

    • A_blank is the absorbance of the blank (ABTS•+ solution without sample).

    • A_sample is the absorbance of the sample (ABTS•+ solution with this compound or standard).

  • Determination of IC50 Value: The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentration.

Visualizations

The following diagrams illustrate the experimental workflows for the DPPH and ABTS assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_stock Prepare 0.1 mM DPPH Stock Solution Plate_setup Add DPPH, Sample/Standard to 96-well plate DPPH_stock->Plate_setup Sample_prep Prepare this compound & Standard Dilutions Sample_prep->Plate_setup Incubation Incubate in dark (30 min, RT) Plate_setup->Incubation Abs_read Measure Absorbance at 517 nm Incubation->Abs_read Calc Calculate % Scavenging Abs_read->Calc IC50 Determine IC50 Calc->IC50

Caption: DPPH Assay Experimental Workflow.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_stock Prepare ABTS•+ Stock Solution (12-16h incubation) ABTS_working Dilute ABTS•+ to Abs ~0.7 at 734 nm ABTS_stock->ABTS_working Plate_setup Add ABTS•+, Sample/Standard to 96-well plate ABTS_working->Plate_setup Sample_prep Prepare this compound & Standard Dilutions Sample_prep->Plate_setup Incubation Incubate (6 min, RT) Plate_setup->Incubation Abs_read Measure Absorbance at 734 nm Incubation->Abs_read Calc Calculate % Scavenging Abs_read->Calc IC50 Determine IC50 Calc->IC50

Caption: ABTS Assay Experimental Workflow.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Anti-inflammatory Effects of Centaurein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centaurein, a flavonoid glycoside, has been identified as a compound of interest for its potential anti-inflammatory properties. This document provides detailed application notes and protocols for a panel of cell-based assays designed to elucidate and quantify the anti-inflammatory effects of this compound. The described assays will enable researchers to investigate the compound's impact on key inflammatory mediators and signaling pathways, including the inhibition of nitric oxide (NO) and pro-inflammatory cytokine production, the suppression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression, and the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. These protocols are intended to serve as a guide for the systematic evaluation of this compound's therapeutic potential.

Data Presentation

Quantitative data is crucial for the evaluation of the anti-inflammatory potency of this compound. Below are structured tables to be populated with experimental findings. Currently, specific IC50 values for this compound in these particular assays are not widely available in published literature; therefore, these tables are presented as templates for organizing and reporting experimental data.

Table 1: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated Macrophages

Concentration of this compound (µM)% Inhibition of NO ProductionIC50 (µM)Positive Control (e.g., L-NMMA) IC50 (µM)
e.g., 1
e.g., 5
e.g., 10
e.g., 25
e.g., 50

Table 2: Inhibition of Pro-inflammatory Cytokine Secretion by this compound in LPS-Stimulated Macrophages

CytokineConcentration of this compound (µM)% InhibitionIC50 (µM)Positive Control (e.g., Dexamethasone) IC50 (µM)
TNF-α e.g., 1, 5, 10, 25, 50
IL-6 e.g., 1, 5, 10, 25, 50
IL-1β e.g., 1, 5, 10, 25, 50

Table 3: Inhibition of COX-2 and iNOS Protein Expression by this compound in LPS-Stimulated Macrophages

Target ProteinConcentration of this compound (µM)% Inhibition of Protein Expression (relative to LPS control)IC50 (µM)
COX-2 e.g., 1, 5, 10, 25, 50
iNOS e.g., 1, 5, 10, 25, 50

Table 4: Inhibition of NF-κB Signaling by this compound

Assay TypeConcentration of this compound (µM)% Inhibition of NF-κB ActivityIC50 (µM)Positive Control (e.g., BAY 11-7082) IC50 (µM)
NF-κB Luciferase Reporter Assay e.g., 1, 5, 10, 25, 50

Key Experimental Protocols

Cell Culture and Treatment

Cell Line: RAW 264.7 (murine macrophage cell line) is a commonly used and appropriate model for these assays.

Culture Conditions:

  • Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: 37°C in a humidified atmosphere with 5% CO2.

General Treatment Protocol:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO and cytokine assays, 6-well for Western blotting).

  • Allow cells to adhere and grow to 70-80% confluency.

  • Pre-treat cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.

  • Induce inflammation by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Incubate for the time specified in each protocol.

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: This assay measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and treat with this compound and LPS as described above. Incubate for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

Protocol:

  • Seed RAW 264.7 cells in a 96-well or 24-well plate and treat with this compound and LPS as described above. The incubation time can vary, but 6-24 hours is common for cytokine production.

  • Collect the cell culture supernatant.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.

  • Briefly, this involves adding the supernatant to antibody-coated wells, followed by incubation with a detection antibody and a substrate to produce a colorimetric signal.

  • Measure the absorbance at the appropriate wavelength (usually 450 nm).

  • Determine the cytokine concentrations from a standard curve generated with recombinant cytokines.

COX-2 and iNOS Expression Analysis (Western Blot)

Principle: Western blotting is used to detect and quantify the protein levels of COX-2 and iNOS in cell lysates, providing insight into whether this compound inhibits their expression.

Protocol:

  • Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS for 12-24 hours.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

NF-κB Signaling Pathway Analysis (Luciferase Reporter Assay)

Principle: This assay measures the activity of the NF-κB transcription factor. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

  • Seed HEK293T or RAW 264.7 cells in a 96-well plate.

  • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • After 24 hours, pre-treat the cells with this compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

MAPK Signaling Pathway Analysis (Western Blot)

Principle: This assay assesses the effect of this compound on the activation (phosphorylation) of key proteins in the MAPK signaling pathway (p38, JNK, and ERK).

Protocol:

  • Seed RAW 264.7 cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat the cells with this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for a short duration (typically 15-60 minutes) to induce MAPK phosphorylation.

  • Lyse the cells and perform Western blotting as described for COX-2 and iNOS.

  • Use primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK (e.g., anti-phospho-p38, anti-phospho-JNK, anti-phospho-ERK).

  • Also, probe for the total forms of these proteins (anti-p38, anti-JNK, anti-ERK) to normalize the phosphorylation levels.

  • Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.

Visualizations

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Downstream Assays start Seed RAW 264.7 Cells pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate no_assay NO Production Assay (Griess Assay) stimulate->no_assay 24h Incubation cytokine_assay Cytokine Measurement (ELISA) stimulate->cytokine_assay 6-24h Incubation western_blot Protein Expression (Western Blot) stimulate->western_blot 15min-24h Incubation reporter_assay NF-κB Reporter Assay stimulate->reporter_assay 6-8h Incubation

Caption: General experimental workflow for evaluating this compound's anti-inflammatory effects.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades & Releases NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Genes Induces Transcription This compound This compound This compound->IKK Inhibits

Caption: this compound's potential inhibition of the NF-κB signaling pathway.

mapk_pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Regulates This compound This compound This compound->TAK1 Inhibits

Caption: this compound's potential modulation of the MAPK signaling pathway.

Application Note: Evaluating the Anti-Inflammatory Efficacy of Centaurein using the Carrageenan-Induced Paw Edema Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for assessing the in vivo anti-inflammatory properties of Centaurein, a flavonoid glycoside, using the well-established carrageenan-induced paw edema model in rodents. This acute inflammatory model is highly reproducible and is a standard for screening potential anti-inflammatory compounds.[1][2][3] The protocol covers the principles of the assay, detailed experimental procedures, data analysis, and visualization of the underlying inflammatory pathways and experimental workflow.

Principle of the Assay

The carrageenan-induced paw edema model is a classic and reliable method for evaluating acute inflammation.[1][3] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response.[4][5]

  • Early Phase (0-2.5 hours): Characterized by the release of histamine, serotonin, and bradykinin, leading to increased vascular permeability.[1][4]

  • Late Phase (2.5-6 hours): Involves the infiltration of neutrophils and the production of pro-inflammatory mediators, including prostaglandins (PGs), nitric oxide (NO), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[2][5] This phase is primarily driven by the induction of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][5]

This compound, as a potential anti-inflammatory agent, is expected to reduce the edema, particularly in the late phase, by inhibiting these inflammatory mediators. The efficacy is quantified by measuring the reduction in paw volume or thickness compared to a control group.

Inflammatory Signaling Pathway

Carrageenan initiates an inflammatory cascade primarily through the activation of Toll-like receptor 4 (TLR4).[6] This triggers downstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, which is a master regulator of inflammation.[6][7] Activated NF-κB translocates to the nucleus and promotes the transcription of various pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, COX-2, and iNOS.[2][8] this compound is hypothesized to exert its anti-inflammatory effect by inhibiting key steps in this pathway.

G cluster_pathway Carrageenan-Induced Inflammatory Cascade Carrageenan Carrageenan TLR4 TLR4 Activation Carrageenan->TLR4 NFkB NF-κB Activation TLR4->NFkB Mediators Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6) NFkB->Mediators Enzymes Pro-inflammatory Enzymes (COX-2, iNOS) NFkB->Enzymes Edema Inflammation & Edema Mediators->Edema Enzymes->Edema This compound This compound (Hypothesized Action) This compound->NFkB Inhibition This compound->Enzymes Inhibition

Caption: Carrageenan-induced inflammatory signaling pathway and hypothesized points of inhibition by this compound.

Materials and Methods

Reagents
  • λ-Carrageenan (Sigma-Aldrich or equivalent)

  • This compound (purity >95%)

  • Indomethacin (Positive Control)[2]

  • Normal Saline (0.9% NaCl)

  • Vehicle for this compound (e.g., 0.5% Sodium Carboxymethyl Cellulose (CMC) or 2% DMSO in saline)[9][10]

Equipment
  • Digital Plethysmometer or Digital Calipers

  • Animal weighing scale

  • Syringes (1 mL) with needles (27-30 gauge)

  • Oral gavage needles (for PO administration)

  • Vortex mixer

Animals
  • Species: Wistar rats or Swiss albino mice

  • Weight: 180-220 g for rats; 25-30 g for mice

  • Gender: Male or female (use a single gender for consistency)

  • Housing: Standard laboratory conditions (22±2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Acclimatization: Minimum of 7 days before the experiment.

Experimental Protocol

This protocol outlines the key steps for conducting the study.

G cluster_workflow Experimental Workflow A 1. Animal Acclimatization (≥ 7 days) B 2. Grouping & Fasting (Overnight) A->B C 3. Baseline Paw Volume Measurement (T=0) B->C D 4. Drug Administration (this compound, Vehicle, or Indomethacin) C->D E 5. Carrageenan Injection (0.1 mL, 1% solution) (30-60 min post-drug) D->E F 6. Paw Volume Measurement (Hourly for 5 hours) E->F G 7. Data Analysis (% Inhibition Calculation) F->G

Caption: Step-by-step experimental workflow for the carrageenan-induced paw edema assay.

Preparation of Solutions
  • Carrageenan Suspension (1% w/v): Suspend 100 mg of carrageenan in 10 mL of sterile normal saline. Mix vigorously using a vortex mixer just before use to ensure a uniform suspension.[2][11]

  • This compound Solution/Suspension: Prepare desired concentrations (e.g., 25, 50, 100 mg/kg) in the chosen vehicle.

  • Positive Control: Prepare Indomethacin at 5-10 mg/kg in its appropriate vehicle.[2][9]

Experimental Procedure
  • Animal Grouping: Divide animals into at least five groups (n=6 per group):

    • Group I (Normal Control): Receives vehicle only.

    • Group II (Carrageenan Control): Receives vehicle + carrageenan.

    • Group III (this compound 25 mg/kg): Receives this compound (25 mg/kg) + carrageenan.

    • Group IV (this compound 50 mg/kg): Receives this compound (50 mg/kg) + carrageenan.

    • Group V (Positive Control): Receives Indomethacin (10 mg/kg) + carrageenan.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (T=0).

  • Drug Administration: Administer the vehicle, this compound, or Indomethacin to the respective groups. The typical route is oral (PO) or intraperitoneal (IP).[2][12]

  • Induction of Edema: 30 to 60 minutes after drug administration, inject 0.1 mL of the 1% carrageenan suspension into the sub-plantar surface of the right hind paw of all animals except the Normal Control group.[1][2][11]

  • Paw Volume Measurement: Measure the paw volume of each animal at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[2][9]

Data Presentation and Analysis

Data Collection

Record the paw volume for each animal at each time point. The increase in paw volume (edema) is calculated by subtracting the baseline measurement from the post-treatment measurement.

Edema Volume (mL) = Paw Volume at time Tₓ - Paw Volume at T₀

Quantitative Data Summary

Table 1: Effect of this compound on Carrageenan-Induced Paw Volume in Rats (Hypothetical Data)

Group Treatment (mg/kg) T=0h T=1h T=2h T=3h T=4h T=5h
I Normal Control 1.20±0.04 1.21±0.05 1.22±0.04 1.22±0.05 1.21±0.04 1.20±0.05
II Carrageenan Control 1.22±0.05 1.65±0.07 1.98±0.09 2.25±0.11 2.18±0.10 2.05±0.09
III This compound (25) 1.21±0.04 1.58±0.06 1.80±0.08 1.95±0.09* 1.88±0.08* 1.75±0.07*
IV This compound (50) 1.23±0.06 1.51±0.05 1.65±0.07* 1.72±0.08** 1.66±0.07** 1.58±0.06**
V Indomethacin (10) 1.22±0.05 1.45±0.06* 1.55±0.06** 1.61±0.07** 1.58±0.06** 1.52±0.05**

*Values are Mean ± SEM (n=6). *p<0.05, *p<0.01 vs. Carrageenan Control.

Calculation of Edema Inhibition

The percentage inhibition of edema is calculated at the time of peak inflammation (usually 3 or 4 hours post-carrageenan) using the following formula:

% Inhibition = [ (Mean Edema of Control Group - Mean Edema of Treated Group) / Mean Edema of Control Group ] x 100

Table 2: Edema Volume and Percentage Inhibition at 3 Hours Post-Carrageenan (Hypothetical Data)

Group Treatment (mg/kg) Mean Edema Volume (mL) % Inhibition
II Carrageenan Control 1.03 -
III This compound (25) 0.74 28.2%
IV This compound (50) 0.49 52.4%

| V | Indomethacin (10) | 0.39 | 62.1% |

Optional Endpoints

To further investigate the mechanism of action, additional analyses can be performed on the paw tissue collected at the end of the experiment (4-5 hours post-carrageenan).[12]

  • Histopathological Analysis: To assess cellular infiltration and tissue damage.[1][13]

  • Cytokine/Chemokine Analysis: Measurement of TNF-α, IL-1β, and IL-6 levels using ELISA or Luminex assays.[12]

  • Biochemical Analysis: Quantification of myeloperoxidase (MPO) activity as an index of neutrophil infiltration.[5]

  • Gene Expression Analysis: RT-PCR to measure the expression of COX-2 and iNOS.[2]

Conclusion

The carrageenan-induced paw edema model is a robust, simple, and effective method for the in vivo screening of novel anti-inflammatory compounds like this compound. A dose-dependent reduction in paw edema, particularly in the 3-5 hour phase, would provide strong evidence of its anti-inflammatory potential, warranting further mechanistic studies.

References

Protocol for Assessing the Antimicrobial Activity of Centaurein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centaurein, a flavonoid glycoside found in various plants of the Centaurea genus, has garnered interest for its potential therapeutic properties. This document provides a comprehensive protocol for assessing the antimicrobial activity of this compound. The methodologies outlined herein are based on established standards for antimicrobial susceptibility testing of natural compounds and are intended to provide a robust framework for researchers in drug discovery and development. The protocols cover the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the Kirby-Bauer disk diffusion susceptibility test.

Data Presentation: Antimicrobial Activity of Centaurea Species Extracts

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various extracts from different Centaurea species against a panel of pathogenic bacteria. This data provides context for the potential antimicrobial efficacy of compounds derived from this genus, including this compound.

Centaurea SpeciesExtract TypeBacterial StrainMIC (µg/mL)Reference
Centaurea pumilioChloroform (aerial part)Multidrug-Resistant Strains15.62[1]
Centaurea pumilioChloroform (aerial part)Reference and Clinical Strains31.25[1]
Centaurea pumilioEssential Oil (aerial part)Reference and Clinical Strains31.25 - 125[1]
Centaurea pumilioMethanol (aerial part)Reference and Clinical Strains62.50 - 250[1]
Centaurea pumilioChloroform (root)Reference and Clinical Strains62.50 - 250[1]
Centaurea balsamitaChloroformBacillus cereus0.039[2]
Centaurea balsamitaChloroform, Ethyl Acetate, AcetoneStaphylococcus aureus20[2]
Centaurea balsamitaVarious ExtractsBacillus subtilis, Escherichia coli, Salmonella typhimurium, Streptococcus salivarius80 - 160[2]
Centaurea hyalolepisDichloromethaneVarious Gram-positive and Gram-negative bacteria250 - 2000[3]
Centaurea cuneifoliaMethanol (aerial part)Staphylococcus aureus625[4]
Centaurea spp.MethanolPseudomonas aeruginosa312[4]
Centaurea spp.MethanolCandida albicans312[4]
Centaurea pseudoscabiosa ssp. glechnii, C. balsamita, C. glastifoliaEthyl Acetate, EthanolVarious Bacteria0.9 - 31.2[5]
Centaurea cyanus, Centaurea jaceaMethanolVarious Bacteria and Fungi2500 - 5000[6]
Centaurea scabiosaMethanolVarious Bacteria and Fungi1250 - 2500[6]
Centaurea scabiosaMethyl Tertiary-Butyl Ether (MTBE)Various Phytopathogens60 - 120[6]

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for accurate and reproducible results. Due to the hydrophobic nature of many flavonoids, an organic solvent is typically required for initial dissolution.

Materials:

  • This compound (pure compound)

  • Dimethyl sulfoxide (DMSO), sterile

  • Mueller-Hinton Broth (MHB), sterile

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the this compound in a small volume of sterile DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • Prepare a working stock solution by diluting the primary stock solution in sterile MHB to a desired starting concentration (e.g., 1024 µg/mL). The final concentration of DMSO in the test wells should be kept low (typically ≤1%) to avoid any inhibitory effects on bacterial growth.[7]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound working stock solution

  • Sterile 96-well microtiter plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus cereus) grown to mid-logarithmic phase

  • Sterile Mueller-Hinton Broth (MHB)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound working stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[1]

  • Add 10 µL of the standardized bacterial suspension to each well.

  • Include a positive control (wells with bacteria and MHB, no this compound) and a negative control (wells with MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[2]

Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • MIC microtiter plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette and tips

  • Incubator

Procedure:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto separate, labeled MHA plates.

  • Incubate the MHA plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of this compound that results in no bacterial growth on the MHA plate.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • This compound solution of known concentration

  • Sterile filter paper disks (6 mm diameter)

  • MHA plates

  • Bacterial cultures adjusted to a 0.5 McFarland standard

  • Sterile swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Impregnate sterile filter paper disks with a known amount of the this compound solution and allow them to dry in a sterile environment.

  • Using a sterile swab, uniformly inoculate the entire surface of an MHA plate with the standardized bacterial suspension.

  • Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated MHA plate.

  • Gently press the disks to ensure complete contact with the agar.

  • Include a negative control disk (impregnated with the solvent used to dissolve this compound) and a positive control disk with a standard antibiotic.

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measure the diameter of the zone of growth inhibition around each disk in millimeters.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination cluster_disk Disk Diffusion Assay prep_stock Prepare this compound Stock Solution serial_dilution Serial Dilution of this compound in 96-well Plate prep_stock->serial_dilution prep_disks Impregnate Disks with this compound prep_stock->prep_disks prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation inoculate_plate Inoculate MHA Plate with Bacteria prep_inoculum->inoculate_plate serial_dilution->inoculation incubation_mic Incubate at 37°C for 18-24h inoculation->incubation_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubation_mic->read_mic plating Plate Aliquots from Clear Wells onto MHA Plates read_mic->plating incubation_mbc Incubate at 37°C for 24h plating->incubation_mbc read_mbc Determine MBC (Lowest concentration with no growth) incubation_mbc->read_mbc place_disks Place Disks on Agar prep_disks->place_disks inoculate_plate->place_disks incubation_disk Incubate at 37°C for 18-24h place_disks->incubation_disk measure_zones Measure Zones of Inhibition incubation_disk->measure_zones

Caption: Experimental workflow for assessing the antimicrobial activity of this compound.

signaling_pathway cluster_this compound This compound Action cluster_membrane Cell Membrane Disruption cluster_dna Inhibition of DNA Synthesis This compound This compound membrane Bacterial Cell Membrane This compound->membrane Disrupts dna_gyrase DNA Gyrase This compound->dna_gyrase Inhibits permeability Increased Membrane Permeability membrane->permeability leakage Leakage of Intracellular Components permeability->leakage bacterial_death Bacterial Cell Death leakage->bacterial_death supercoiling Inhibition of DNA Supercoiling dna_gyrase->supercoiling replication Blocked DNA Replication supercoiling->replication replication->bacterial_death

Caption: Putative antimicrobial signaling pathways of this compound.

References

Application Notes and Protocols for the Use of Centaurein as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Centaurein, a flavonoid glycoside, is a significant secondary metabolite found in various plant species, particularly within the Centaurea genus of the Asteraceae family.[1] Its presence and concentration are of interest to researchers in phytochemistry, pharmacology, and drug development due to the potential biological activities associated with Centaurea extracts, such as anti-inflammatory and anticancer properties.[1] Accurate and precise quantification of this compound is crucial for the quality control of herbal raw materials and extracts, as well as for elucidating its pharmacological effects. This document provides detailed application notes and protocols for the use of this compound as a reference standard in phytochemical analysis, with a focus on high-performance liquid chromatography (HPLC).

Data Presentation

The concentration of this compound can vary significantly depending on the plant species, the extraction method, and the solvent used. Below is a summary of quantitative data from the analysis of Centaurea castriferrei extracts.

Table 1: Quantitative Analysis of this compound in Centaurea castriferrei Extracts

Extract CodeExtraction MethodSolvent SystemThis compound Content (mg/g dry weight)
CASMUAUltrasound-Assisted ExtractionMethanol-Water (7:3 v/v)0.81
CASWUAUltrasound-Assisted ExtractionWaterNot Detected
CASMASAccelerated Solvent ExtractionMethanol-Water (7:3 v/v)0.81
CASWASAccelerated Solvent ExtractionWaterNot Detected

Data sourced from a study on the phytochemical analysis of Centaurea castriferrei.[1]

Experimental Protocols

Preparation of this compound Standard Solutions

A precise and accurate standard curve is fundamental for the quantification of this compound in plant samples.

Materials:

  • This compound reference standard (high purity)

  • HPLC-grade methanol

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • Analytical balance

  • Micropipettes

Protocol for 1000 µg/mL Stock Solution:

  • Accurately weigh 10 mg of the this compound reference standard using an analytical balance.

  • Transfer the weighed standard into a 10 mL volumetric flask.

  • Add a small amount of HPLC-grade methanol to dissolve the standard.

  • Gently swirl the flask until the this compound is completely dissolved.

  • Add HPLC-grade methanol to the flask up to the calibration mark.

  • Cap the flask and invert it several times to ensure a homogenous solution. This is your stock solution.

Protocol for Calibration Curve Standards:

  • From the 1000 µg/mL stock solution, prepare a series of working standard solutions by serial dilution with HPLC-grade methanol.

  • Typical concentration ranges for the calibration curve are between 0.5 µg/mL and 100 µg/mL.

  • For example, to prepare a 100 µg/mL standard, transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.

  • Prepare at least five different concentrations for the calibration curve.

Sample Preparation for Phytochemical Analysis

The following protocol describes the preparation of plant extracts for the quantification of this compound.

Materials:

  • Dried and powdered plant material

  • Methanol-water (7:3 v/v) or other appropriate solvent

  • Ultrasonic bath or Accelerated Solvent Extractor (ASE)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Vacuum manifold

  • Syringe filters (0.45 µm)

  • HPLC vials

Protocol:

  • Accurately weigh a known amount of the dried plant powder.

  • Extract the plant material using a suitable method such as ultrasound-assisted extraction or accelerated solvent extraction with an appropriate solvent (e.g., methanol-water, 7:3 v/v).[1]

  • Filter the resulting extract to remove solid plant debris.

  • For cleanup and concentration of the analyte, perform Solid-Phase Extraction (SPE).

    • Condition a C18 SPE cartridge with methanol followed by the extraction solvent.

    • Load the filtered extract onto the cartridge.

    • Wash the cartridge with a non-eluting solvent to remove interferences.

    • Elute the fraction containing this compound with an appropriate solvent (e.g., methanol).

  • Evaporate the eluate to dryness under reduced pressure and reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method for Quantification of this compound

This section provides a general Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method with Diode Array Detection (DAD) that can be adapted and validated for the quantification of this compound.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Quaternary pump, autosampler, column oven, DAD detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Elution A typical gradient starts with a high percentage of mobile phase A, with a linear increase in mobile phase B over time to elute the compounds. A starting point could be 95% A, decreasing to 5% A over 40 minutes. The exact gradient should be optimized.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength Flavonoids are typically detected between 280 nm and 370 nm. A DAD detector allows for the selection of the optimal wavelength for this compound post-run.

Method Validation: The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for quantitative analysis. Key validation parameters include:

  • Linearity: Assess the linear relationship between the concentration of the standard and the detector response. A correlation coefficient (r²) > 0.999 is generally considered acceptable.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are often calculated based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.[2][3]

  • Precision: Evaluate the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is expressed as the relative standard deviation (RSD) for intra-day and inter-day analyses.

  • Accuracy: Determine the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies of spiked samples.

  • Specificity: Ensure that the analytical signal is solely from the analyte of interest and not from any interfering compounds in the sample matrix.

Mandatory Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_prep Preparation cluster_analysis Analysis Standard This compound Standard Stock Stock Solution (1000 µg/mL) Standard->Stock Weigh & Dissolve Plant Plant Material Extraction Extraction Plant->Extraction e.g., UAE/ASE Working Working Standards Stock->Working Serial Dilution HPLC HPLC-DAD Analysis Working->HPLC Standard Injection Cleanup SPE Cleanup Extraction->Cleanup Cleanup->HPLC Sample Injection Calibration Calibration Curve HPLC->Calibration Peak Area vs. Conc. Quantification Quantification Calibration->Quantification Calculate Conc. in Sample

Caption: Workflow for this compound quantification.

Representative Signaling Pathway for Flavonoid Anti-inflammatory Action

While the specific signaling pathway for this compound is not extensively documented, flavonoids are known to exert anti-inflammatory effects by modulating key inflammatory pathways such as the NF-κB pathway.[4][5][6]

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Cellular Response Stimulus e.g., LPS, Cytokines IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylation IkB->IkB NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Nucleus->Genes Gene Transcription Inflammation Inflammation Genes->Inflammation This compound This compound This compound->IKK Inhibition

Caption: Inhibition of the NF-κB pathway by flavonoids.

References

Troubleshooting & Optimization

How to improve the yield of Centaurein extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction of Centaurein and improve yields.

Frequently Asked Questions (FAQs)

Q1: Which plant species are good sources of this compound?

A1: this compound is a flavonoid found in various species of the Centaurea genus (Asteraceae family). Species such as Centaurea castriferrei, Centaurea corcubionensis, and others have been identified as containing this compound.[1][2] The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.

Q2: What are the main factors influencing the yield of this compound extraction?

A2: The yield of this compound extraction is influenced by several key factors, including the choice of extraction method, solvent type and concentration, temperature, extraction time, and the solid-to-solvent ratio.[3][4] The physical state of the plant material (e.g., particle size) also plays a crucial role.

Q3: What is the general chemical profile of extracts from Centaurea species?

A3: Extracts from Centaurea species are rich in various bioactive compounds. Besides this compound, they often contain other flavonoids like apigenin and its derivatives, jacein, and hispidulin, as well as phenolic acids such as chlorogenic acid.[2][5] Some species are also sources of sesquiterpene lactones.

Q4: Are there any known biological activities of this compound?

A4: Yes, this compound has been shown to possess immunomodulatory properties. Specifically, it can stimulate the expression of Interferon-gamma (IFN-γ) in T cells, potentially through the modulation of the NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways.[6]

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction and provides potential solutions.

Issue Potential Cause(s) Troubleshooting Suggestions
Low this compound Yield 1. Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound. 2. Suboptimal Extraction Parameters: Incorrect temperature, time, or solid-to-solvent ratio can lead to inefficient extraction. 3. Degradation of this compound: Prolonged exposure to high temperatures or light can degrade the compound. 4. Incomplete Cell Lysis: The solvent may not be effectively penetrating the plant cells to release this compound.1. Solvent Optimization: Test a range of solvents with varying polarities. Methanol-water or ethanol-water mixtures (e.g., 70-80% alcohol) are often effective for flavonoids.[2] 2. Parameter Optimization: Systematically vary the temperature, time, and solid-to-solvent ratio to find the optimal conditions for your specific plant material and extraction method. 3. Protect from Degradation: Conduct extractions in the dark or using amber glassware. Avoid excessively high temperatures unless using a rapid method like Microwave-Assisted Extraction (MAE). 4. Improve Cell Disruption: Ensure the plant material is finely ground to increase the surface area for extraction. For more robust cell walls, consider pre-treatment with enzymes or using Ultrasound-Assisted Extraction (UAE).
Co-extraction of Impurities 1. Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds along with this compound. 2. Presence of Chlorophyll: Especially when using fresh plant material, chlorophyll can be a major contaminant.1. Solvent Selectivity: Experiment with solvents of different polarities to find one that is more selective for this compound. A multi-step extraction with solvents of increasing polarity can also be effective. 2. Chlorophyll Removal: Use a non-polar solvent wash (e.g., hexane) prior to the main extraction to remove chlorophyll. Alternatively, purification techniques like Solid Phase Extraction (SPE) can be employed post-extraction.
Inconsistent Results 1. Variability in Plant Material: The this compound content can vary between different batches of the plant material. 2. Lack of Control over Extraction Parameters: Minor variations in temperature, time, or solvent concentration can lead to different yields.1. Standardize Plant Material: If possible, use plant material from the same source and harvest time. Proper drying and storage are also crucial. 2. Strict Parameter Control: Ensure that all extraction parameters are precisely controlled and monitored for each experiment.

Experimental Protocols

Below are detailed methodologies for key this compound extraction techniques.

Conventional Solid-Liquid Extraction (Maceration)

This is a traditional and straightforward method for flavonoid extraction.

Protocol:

  • Sample Preparation: Air-dry the aerial parts of the Centaurea species and grind them into a fine powder.

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 10 g) in a flask.

    • Add the extraction solvent (e.g., 70% v/v methanol-water) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).

    • Seal the flask and macerate at room temperature for a defined period (e.g., 24-48 hours) with occasional agitation.

  • Filtration: Filter the mixture through filter paper to separate the extract from the solid plant residue.

  • Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.

  • Storage: Store the dried extract at -20°C for further analysis.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to enhance the extraction process, often leading to higher yields in shorter times.

Protocol:

  • Sample Preparation: Prepare the plant material as described for conventional extraction.

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 1 g) in an extraction vessel.

    • Add the optimized extraction solvent (e.g., 70% v/v ethanol-water) at a pre-determined solid-to-solvent ratio (e.g., 1:30 w/v).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasound at a specific frequency (e.g., 37 kHz) and power for a set duration (e.g., 30 minutes).[7] Maintain a constant temperature (e.g., 40-50°C) using a water bath.

  • Filtration and Solvent Evaporation: Follow the same procedure as in the conventional method.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and plant material, accelerating the extraction process.

Protocol:

  • Sample Preparation: Prepare the plant material as described for conventional extraction.

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 1 g) in a microwave-safe extraction vessel.

    • Add the extraction solvent (e.g., 70% v/v methanol-water) at an optimized solid-to-solvent ratio.

    • Place the vessel in a microwave extractor.

    • Apply microwave power (e.g., 400-600 W) for a short duration (e.g., 5-15 minutes).[8] The temperature can be monitored and controlled by the instrument.

  • Filtration and Solvent Evaporation: After cooling, filter the extract and evaporate the solvent as described previously.

Enzyme-Assisted Extraction (EAE)

EAE employs enzymes to break down the plant cell walls, facilitating the release of intracellular compounds.

Protocol:

  • Sample Preparation: Prepare the plant material as described for conventional extraction.

  • Enzymatic Hydrolysis:

    • Suspend the powdered plant material in a buffer solution with an optimal pH for the chosen enzyme (e.g., cellulase or pectinase).

    • Add the enzyme at a specific concentration.

    • Incubate the mixture at the optimal temperature for the enzyme (e.g., 40-50°C) for a defined period (e.g., 1-2 hours) with agitation.

  • Extraction:

    • After enzymatic treatment, add an organic solvent (e.g., ethanol) to the mixture to stop the enzymatic reaction and extract the released this compound.

    • Continue with a standard extraction procedure like maceration or UAE for a shorter duration.

  • Filtration and Solvent Evaporation: Follow the same procedure as in the conventional method.

Quantitative Data Summary

While specific comparative data for this compound is limited, the following table summarizes typical parameters and their effects on the extraction of flavonoids from Centaurea and similar plant matrices.

Extraction Method Typical Solvent Temperature Range (°C) Time Range General Yield Observation for Flavonoids
Conventional (Maceration) 70% Methanol/EthanolRoom Temperature24-48 hoursModerate
Ultrasound-Assisted (UAE) 60-80% Ethanol40 - 6020-40 minutesHigh, improved over conventional
Microwave-Assisted (MAE) 70-80% Methanol50 - 1005-20 minutesHigh, often the highest yield in the shortest time[9]
Enzyme-Assisted (EAE) Aqueous buffer followed by Ethanol40 - 551-3 hoursCan significantly improve yield by breaking down cell walls

Signaling Pathway

This compound has been suggested to modulate the immune response by influencing the NFAT and NF-κB signaling pathways, which are crucial for T-cell activation and the expression of cytokines like IFN-γ.

Centaurein_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T-Cell Receptor T-Cell Receptor PLC PLC T-Cell Receptor->PLC IKK IKK T-Cell Receptor->IKK IP3 IP3 PLC->IP3 Ca2+ Ca2+ IP3->Ca2+ Calcineurin Calcineurin Ca2+->Calcineurin NFATp NFAT (phosphorylated) (inactive) Calcineurin->NFATp Dephosphorylates NFAT NFAT (active) NFATp->NFAT NFAT_n NFAT NFAT->NFAT_n Translocation IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB (inactive) Active_NF-κB NF-κB (active) NF-κB->Active_NF-κB NF-κB_n NF-κB Active_NF-κB->NF-κB_n Translocation This compound This compound This compound->Calcineurin Activates This compound->IKK Activates IFN-γ Gene IFN-γ Gene NFAT_n->IFN-γ Gene Binds to promoter NF-κB_n->IFN-γ Gene Binds to promoter Transcription Transcription IFN-γ Gene->Transcription

Caption: Proposed signaling pathway of this compound-induced IFN-γ expression.

References

Technical Support Center: Optimizing HPLC for Centaurein Separation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the High-Performance Liquid Chromatography (HPLC) separation of Centaurein.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant for HPLC method development?

This compound is a flavonoid glycoside, specifically 3′,5,7-trihydroxy-3,4′,6-trimethoxyflavone 7-β-D-glucoside.[1] Its structure contains multiple hydroxyl groups and a sugar moiety, making it a polar molecule. Understanding its properties is crucial for selecting the appropriate stationary and mobile phases.

PropertyValue / DescriptionSignificance for HPLC
Molecular Formula C₂₄H₂₆O₁₃[1][2][3]Influences molecular weight and potential interactions.
Molecular Weight 522.46 g/mol [1][2]Relevant for mass spectrometry detection if used.
Solubility Soluble in hot alcohol (e.g., methanol) and hot water; practically insoluble in cold water.[1]Sample and mobile phase solvent selection should ensure solubility to prevent precipitation. Using a strong sample solvent like pure methanol or acetonitrile is advisable.
UV Absorbance Maxima 258 nm and 349 nm (in methanol).[1]Provides optimal wavelengths for UV-Vis detection, ensuring high sensitivity. 349 nm is often preferred for higher selectivity for flavonoids.
pKa Not readily available in literature. Phenolic hydroxyl groups on the flavonoid backbone are weakly acidic.The ionization state is critical. Without a known pKa, it is essential to control the mobile phase pH to ensure consistent retention and peak shape. An acidic mobile phase (pH 2.5-4.0) is recommended to suppress the ionization of phenolic hydroxyls.
Q2: What is a good starting point for a reversed-phase HPLC mobile phase to separate this compound?

For a standard C18 column, a gradient elution using a binary solvent system is the most effective starting point for separating this compound from a complex matrix.

  • Mobile Phase A (Aqueous): Water with an acidic modifier. 0.1% (v/v) formic acid or phosphoric acid is common.[4][5] The acid suppresses the ionization of residual silanols on the column and the phenolic groups on this compound, leading to sharper, more symmetrical peaks.

  • Mobile Phase B (Organic): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and lower UV cutoff.[6][7]

A typical starting gradient would be to begin with a low percentage of the organic phase (e.g., 5-10% B) and gradually increase it to elute more hydrophobic compounds.

Q3: Should I use Acetonitrile or Methanol as the organic solvent?

Both acetonitrile and methanol can be used, but they offer different selectivity and can impact system pressure and sensitivity. The choice depends on the specific separation goals.

FeatureAcetonitrile (ACN)Methanol (MeOH)Recommendation for this compound
Elution Strength Generally higher than methanol in reversed-phase.[6][7]Lower elution strength; a higher percentage is needed to achieve the same retention time as ACN.[6]Start with ACN for its efficiency. If co-elution is an issue, switching to or mixing with MeOH can alter selectivity and improve resolution.
System Pressure Generates lower backpressure when mixed with water.[6][7]Water/Methanol mixtures are more viscous and generate higher backpressure.[6]ACN is safer for systems with pressure limitations, especially with smaller particle size columns (UHPLC).
UV Cutoff ~190 nm~205 nmACN provides a cleaner baseline and lower noise for low-wavelength detection (<220 nm).[7] For this compound's λmax of 349 nm, both are suitable.
Selectivity Aprotic solvent; engages in different intermolecular interactions than methanol.[8]Protic solvent; can form hydrogen bonds, altering selectivity for polar compounds.[8]Differences in selectivity can be exploited to resolve this compound from closely eluting impurities.
Q4: Why is pH control of the mobile phase important for this compound analysis?

Controlling the mobile phase pH is critical for achieving reproducible retention times and symmetrical peak shapes for ionizable compounds like this compound. The multiple hydroxyl groups on the this compound molecule can be deprotonated at neutral or basic pH, causing the molecule to become charged.

  • Peak Shape: An inconsistent ionization state (i.e., when the mobile phase pH is close to the analyte's pKa) can lead to significant peak broadening or tailing.[9]

  • Retention Time: The ionized form of this compound is more polar and will elute earlier in a reversed-phase system. Unstable pH leads to shifting retention times.

  • Recommendation: To ensure a consistent, non-ionized state, it is recommended to use a mobile phase with a pH at least 2 units below the pKa of the most acidic hydroxyl group. For flavonoids, a pH between 2.5 and 4.0 is a safe and effective range.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC separation of this compound.

Q: My this compound peak is tailing. What are the causes and how can I fix it?

Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.

Potential CauseRecommended Solution(s)
Secondary Silanol Interactions The phenolic hydroxyl groups on this compound can interact with ionized residual silanols on the silica-based C18 column. This is a primary cause of tailing for polar, acidic compounds.
1. Lower Mobile Phase pH: Add 0.1% formic acid or trifluoroacetic acid (TFA) to the aqueous mobile phase (A) to bring the pH to ~2.5-3.0. This protonates the silanol groups, minimizing unwanted ionic interactions.
2. Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and are designed to reduce peak tailing for basic and acidic compounds.
Mobile Phase pH Too High If the mobile phase pH is not sufficiently acidic, this compound may be partially ionized, leading to tailing.
1. Verify and Adjust pH: Ensure the pH of your aqueous mobile phase is consistently acidic (pH 2.5-4.0). Remember to measure the pH of the aqueous component before mixing with the organic solvent.
Column Overload Injecting too much sample mass can saturate the stationary phase at the column inlet, causing tailing.
1. Dilute the Sample: Prepare a 1:10 dilution of your sample and inject it again. If the peak shape improves, mass overload was the likely cause. Determine the optimal sample concentration for your method.
Column Contamination or Void Accumulation of particulate matter on the inlet frit or the formation of a void in the packing material can distort peak shape. This usually affects all peaks in the chromatogram.
1. Use a Guard Column: A guard column protects the analytical column from contaminants.
2. Filter Samples: Always filter samples through a 0.22 or 0.45 µm syringe filter before injection.
3. Reverse and Flush Column: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent (e.g., 100% acetonitrile or isopropanol) to dislodge particulates from the inlet frit. (Check column manufacturer's instructions first).
4. Replace Column: If the problem persists after cleaning, the column may be permanently damaged and require replacement.
Q: The retention time for my this compound peak is drifting or unstable. What should I do?

Retention time instability compromises the reliability of your analysis.

Potential CauseRecommended Solution(s)
Inadequate Column Equilibration Insufficient equilibration time between gradient runs is a common cause of shifting retention times.
1. Increase Equilibration Time: Ensure the column is re-equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the next injection.
Mobile Phase Composition Issues Inaccurate mobile phase preparation, evaporation of the more volatile solvent (acetonitrile), or degradation can alter the solvent strength.
1. Prepare Fresh Mobile Phase Daily: Do not use aged mobile phases.
2. Use Solvent Bottle Caps: Cover mobile phase reservoirs to minimize evaporation.
3. Premix or Use Quaternary Pump: If using a binary pump to mix online, ensure the proportioning valves are working correctly. For isocratic methods, premixing solvents can sometimes improve consistency.
Fluctuating Column Temperature Small changes in ambient temperature can affect retention time, especially if a column thermostat is not used.
1. Use a Column Thermostat: Set the column temperature to a stable value (e.g., 30-40 °C) to ensure consistent retention.
Pump Malfunction Inconsistent flow from the HPLC pump due to air bubbles, worn seals, or faulty check valves will cause drastic retention time shifts.
1. Degas Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases.
2. Purge the Pump: Purge all solvent lines to remove any trapped air bubbles.
3. Perform Pump Maintenance: If the issue continues, check pump seals and check valves for wear and replace them as part of routine maintenance.

Experimental Protocols

Protocol 1: Mobile Phase Preparation and Optimization for this compound

This protocol outlines a systematic approach to developing a robust mobile phase for this compound separation on a C18 column.

1. Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • High-purity formic acid (FA) or trifluoroacetic acid (TFA)

  • 0.22 µm membrane filters

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous):

    • Measure 1 L of HPLC-grade water into a clean solvent bottle.

    • Carefully add 1.0 mL of formic acid to the water for a 0.1% (v/v) solution.

    • Mix thoroughly.

    • Filter the solution through a 0.22 µm filter.

    • Degas the mobile phase using sonication or an online degasser.

  • Mobile Phase B (Organic):

    • Pour HPLC-grade acetonitrile into a clean solvent bottle.

    • Filtering or degassing is not typically required for pure organic solvents but can be done as a precaution.

3. Initial Method Development (Gradient Scouting):

  • Column: C18, 4.6 x 150 mm, 3.5 µm (or similar)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 349 nm

  • Injection Volume: 5-10 µL

  • Run two scouting gradients to determine the approximate elution conditions:

Gradient TypeTime (min)%A (0.1% FA in Water)%B (Acetonitrile)
Fast Scout 0.0955
10.0595
12.0595
12.1955
15.0955
Slow Scout 0.0955
30.05050
32.0595
35.0955
40.0955

4. Gradient Optimization:

  • Analyze the results from the scouting runs to identify the %B at which this compound elutes.

  • Design a new, shallower gradient around this elution point to improve resolution. For example, if this compound elutes at 35% B, design a gradient that slowly ramps from 25% to 45% B over 15-20 minutes.

  • Adjust the initial and final hold times to ensure all compounds of interest are eluted and the column is properly re-equilibrated.

Visualizations

Workflow for HPLC Mobile Phase Optimization

HPLC_Optimization_Workflow start Define Separation Goal (e.g., Quantify this compound) select_column Select Column (e.g., C18, 3.5 µm) start->select_column prepare_mp Prepare Mobile Phase A: 0.1% FA in Water B: Acetonitrile select_column->prepare_mp scout_gradient Run Scouting Gradient (e.g., 5-95% B in 10 min) prepare_mp->scout_gradient evaluate Evaluate Results - Retention Time (tR) - Peak Shape - Resolution (Rs) scout_gradient->evaluate is_ok Separation Acceptable? evaluate->is_ok change_solvent Change Selectivity (Switch ACN to MeOH or use mixture) evaluate->change_solvent No (Co-elution) optimize Optimize Gradient (Create shallower slope around tR) is_ok->optimize No (Poor Resolution) validate Validate Method (Linearity, Precision, Accuracy) is_ok->validate Yes optimize->evaluate change_solvent->scout_gradient end Routine Analysis validate->end Troubleshooting_Peak_Tailing start Problem: this compound Peak is Tailing q_all_peaks Are ALL peaks tailing? start->q_all_peaks cause_column_issue Likely Cause: Column Contamination or Void q_all_peaks->cause_column_issue Yes q_ph Is mobile phase pH acidic (e.g., pH 2.5-3.5)? q_all_peaks->q_ph No sol_flush Action: Use Guard Column & Reverse/Flush Column cause_column_issue->sol_flush sol_replace_col Action: Replace Column sol_flush->sol_replace_col If problem persists cause_ph Likely Cause: Secondary Silanol Interactions / Analyte Ionization q_ph->cause_ph No q_overload Does diluting the sample 1:10 improve peak shape? q_ph->q_overload Yes sol_add_acid Action: Add 0.1% Formic Acid to Aqueous Mobile Phase cause_ph->sol_add_acid cause_overload Likely Cause: Mass Overload q_overload->cause_overload Yes cause_other Consider Other Causes: - Inappropriate sample solvent - Extra-column dead volume q_overload->cause_other No sol_dilute Action: Reduce Sample Concentration cause_overload->sol_dilute

References

Technical Support: Overcoming Centaurein Solubility Issues in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for overcoming the solubility challenges associated with Centaurein in aqueous solutions. This compound, a flavonoid glycoside, is noted for being soluble in hot water and alcohol but is practically insoluble in cold water, which can pose significant challenges for experimental reproducibility and formulation development.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in standard aqueous buffers?

A: this compound's chemical structure, like many flavonoids, has poor water solubility at neutral pH and room temperature due to its relatively nonpolar, planar ring structure.[1][2] This often leads to difficulties in preparing homogenous solutions for biological assays or formulation studies.

Q2: What is the baseline solubility of this compound in water?

Q3: What are the primary methods to increase this compound's solubility for experimental use?

Q4: I need to prepare a stock solution for cell culture experiments. What is the best approach?

A: The recommended method is to first prepare a high-concentration stock solution in a biocompatible co-solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into your culture medium. It is critical to ensure the final concentration of the co-solvent is low (typically <0.5%) to avoid cellular toxicity.[7]

Q5: How can I confirm that this compound has successfully dissolved and determine its concentration?

A: Visually, a successfully prepared solution should be clear and free of any precipitate. Quantitatively, the concentration of dissolved this compound can be accurately measured using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9]

Troubleshooting Guides & Experimental Protocols

Guide 1: Using Co-solvents to Enhance Solubility

Co-solvents are water-miscible organic solvents that reduce the interfacial tension between water and hydrophobic solutes, thereby increasing solubility.[4][10]

Troubleshooting:

  • Issue: My this compound precipitates when the co-solvent stock is diluted into an aqueous buffer.

    • Solution: This is a common issue known as "fall-out." The concentration of the co-solvent in the final solution may be too low to maintain solubility. Try lowering the final this compound concentration or slightly increasing the percentage of the co-solvent, ensuring it remains within the tolerance limits for your specific experiment.

  • Issue: I am observing toxicity in my cell-based assay.

    • Solution: The co-solvent itself may be causing toxicity. Ensure the final concentration is non-toxic for your cell line, typically below 1% for solvents like DMSO.[7] Consider running a solvent-only control to verify. If toxicity persists, explore alternative methods like cyclodextrin complexation.

Data Presentation: Comparison of Common Co-solvents

Co-solventTypical Starting ConcentrationMax Recommended % in Cell Culture (General)Notes
DMSO10-50 mM< 0.5%Highly effective but can have biological effects at higher concentrations.[2]
Ethanol10-50 mM< 1%Biocompatible at low concentrations; less effective for highly insoluble compounds.
Polyethylene Glycol (PEG 300/400)1-20 mg/mLVariableGenerally low toxicity; can also act as a stabilizer.[2]
Propylene Glycol1-20 mg/mL< 1%A common vehicle in pharmaceutical formulations.[10]

Experimental Protocol: Preparing a this compound Stock Solution Using a Co-solvent

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Co-solvent Addition: Add the appropriate volume of 100% DMSO (or other co-solvent) to achieve the target stock concentration (e.g., 20 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution to 37-50°C to aid dissolution.[7] Ensure the solution is clear and homogenous.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[11]

  • Working Solution Preparation: For experiments, thaw an aliquot and dilute it serially into your aqueous buffer or cell culture medium, ensuring the final co-solvent concentration remains below toxic levels. Mix immediately and thoroughly after each dilution step.

Visualization: Co-solvent Method Workflow

cluster_workflow Co-solvent Method Workflow A Weigh this compound Powder B Add 100% Co-solvent (e.g., DMSO) A->B C Vortex / Gently Heat to Dissolve B->C D High-Concentration Stock Solution C->D E Dilute into Aqueous Buffer / Medium D->E  Critical Step:  Mix thoroughly F Final Working Solution E->F

Caption: Workflow for preparing this compound solutions using a co-solvent.

Guide 2: pH Adjustment

The solubility of compounds with ionizable functional groups, such as the hydroxyl groups on flavonoids, can be highly dependent on the pH of the solution.[12][13] By shifting the pH, these groups can be ionized, making the molecule more polar and thus more soluble in water.

Troubleshooting:

  • Issue: Adjusting the pH does not significantly improve solubility.

    • Solution: this compound's ionizable groups are weakly acidic. A significant increase in solubility may only occur at higher pH values. Test a range of pH values (e.g., 7.5 to 9.0). However, be aware that extreme pH can cause degradation of the compound.

  • Issue: The required pH for solubility is incompatible with my experiment.

    • Solution: If the optimal pH for solubility compromises your assay (e.g., cell viability, protein stability), this method is not suitable.[14][15] Prepare a concentrated stock at a higher pH and then neutralize it upon high dilution into a well-buffered experimental system. Alternatively, use a different solubilization method.

Data Presentation: Illustrative Effect of pH on Flavonoid Solubility

pHRelative Solubility of a Weakly Acidic FlavonoidState of Ionizable Group
6.01x (Baseline)Primarily protonated (neutral)
7.42-5xPartially deprotonated (anionic)
8.510-20xMostly deprotonated (anionic)
> 9.5>50xFully deprotonated (potential for degradation)

Experimental Protocol: Enhancing this compound Solubility via pH Modification

  • Buffer Preparation: Prepare a buffer system that is effective in your target pH range (e.g., phosphate or borate buffers).

  • Dispersion: Disperse the weighed this compound powder in the buffer at a pH where it is initially insoluble (e.g., pH 7.0).

  • Titration: Slowly add a dilute alkaline solution (e.g., 0.1 M NaOH) dropwise while stirring continuously and monitoring the pH with a calibrated pH meter.

  • Dissolution: Continue adding the base until the this compound dissolves and the solution becomes clear. Record the final pH.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates.

  • Stability Check: Monitor the solution for precipitation over time, as pH-induced solubility can sometimes be kinetically unstable.

Visualization: Logic Diagram for pH Adjustment

cluster_ph_logic pH Adjustment Logic node_rect node_rect Start Disperse this compound in Buffer Check_Sol Is Compound Fully Dissolved? Start->Check_Sol Adjust_pH Add Dilute Base (e.g., 0.1M NaOH) Check_Sol->Adjust_pH No Check_pH Is pH Suitable for Experiment? Check_Sol->Check_pH Yes Adjust_pH->Check_Sol End_Success Solution Ready for Use Check_pH->End_Success Yes End_Fail Use Alternative Method Check_pH->End_Fail No

Caption: Decision-making process for using pH adjustment to solubilize this compound.

Guide 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules like this compound, forming a water-soluble "inclusion complex".[16][17][18] This method is widely used in pharmaceutical formulations to enhance solubility and bioavailability.[19]

Troubleshooting:

  • Issue: The solubility enhancement is lower than expected.

    • Solution: Ensure the molar ratio of this compound to cyclodextrin is optimized; a 1:1 ratio is a good starting point. The type of cyclodextrin also matters; chemically modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) offer significantly higher solubility than native β-cyclodextrin.[18][20]

  • Issue: I am unsure if an inclusion complex has formed.

    • Solution: Complex formation can be confirmed using analytical techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.[16] However, for most lab applications, a significant and stable increase in aqueous solubility is a strong indicator of successful complexation.

Data Presentation: Comparison of Cyclodextrins for Flavonoid Solubilization

Cyclodextrin TypeKey AdvantageTypical Molar Ratio (Drug:CD)
β-Cyclodextrin (β-CD)Cost-effective, well-studied1:1 or 1:2
Hydroxypropyl-β-CD (HP-β-CD)High aqueous solubility, low toxicity1:1
Sulfobutylether-β-CD (SBE-β-CD)Very high aqueous solubility, parenteral grade1:1
γ-Cyclodextrin (γ-CD)Larger cavity size for bulkier molecules1:1

Experimental Protocol: Preparation of a this compound:β-Cyclodextrin Inclusion Complex

  • Preparation: Prepare an aqueous solution of β-cyclodextrin (or a derivative) by dissolving it in purified water with stirring. Gentle heating may be required.

  • Addition: Slowly add the this compound powder to the cyclodextrin solution. A molar ratio of 1:1 is a common starting point.

  • Complexation: Stir the mixture vigorously at room temperature for 24-48 hours. Alternatively, the process can be expedited by gentle heating (e.g., 40-50°C) or sonication for several hours.

  • Equilibration & Filtration: Allow the solution to cool to room temperature and equilibrate. Filter the suspension through a 0.45 µm filter to remove any un-complexed, undissolved this compound.

  • Quantification: Determine the concentration of the solubilized this compound in the clear filtrate using a validated analytical method like HPLC-UV. The resulting solution contains the water-soluble this compound-cyclodextrin complex.

Visualization: Cyclodextrin Inclusion Complex Formation

cluster_complexation Cyclodextrin Inclusion Mechanism This compound This compound (Poorly Soluble) Plus1 + CD Cyclodextrin (Soluble Shell, Hydrophobic Core) Arrow Stirring in Aqueous Solution CD->Arrow Complex Water-Soluble Inclusion Complex Arrow->Complex

Caption: Encapsulation of this compound within a cyclodextrin host molecule.

Advanced Strategies & Biological Context

For in-vivo applications or advanced drug delivery systems, formulation strategies such as liposomes or polymeric nanoparticles can significantly enhance this compound's solubility, stability, and bioavailability.[6][21][22] These methods encapsulate the active compound within a nanocarrier, facilitating its delivery.

  • Liposomes: Phospholipid vesicles that can carry hydrophobic drugs within their lipid bilayer.[21][23]

  • Polymeric Nanoparticles: Biodegradable polymers that form a matrix to entrap the drug, allowing for controlled release.[24][25]

Visualization: Potential Biological Target of this compound

This compound is known for its anti-inflammatory properties, which may involve the inhibition of key enzymes in inflammatory pathways, such as cyclooxygenase (COX).[11] Overcoming its solubility is the first step to accurately studying these effects.

cluster_pathway Simplified Inflammatory Pathway AA Arachidonic Acid (from Cell Membranes) COX COX Enzymes (COX-1, COX-2) AA->COX PGs Prostaglandins COX->PGs Inflam Inflammation (Pain, Fever) PGs->Inflam Cent This compound Cent->COX Inhibition

Caption: Simplified COX pathway, a potential target for this compound's activity.

References

Technical Support Center: Centaurein Stability in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of centaurein in DMSO and other organic solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used solvent due to its ability to dissolve a wide range of organic compounds, including flavonoids like this compound. Methanol and ethanol can also be used, particularly for less concentrated solutions or when DMSO is incompatible with a specific assay.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: To ensure the stability of this compound stock solutions, it is recommended to store them at low temperatures, specifically at -20°C or -80°C, for long-term storage.[1] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.[2] For short-term storage (days to weeks), refrigeration at 2-8°C may be acceptable, but validation for your specific experimental conditions is advised.

Q3: How long can I store this compound in DMSO at -20°C?

Q4: Can I store this compound solutions at room temperature?

A4: Storing this compound solutions, particularly in DMSO, at room temperature for extended periods is not recommended. Flavonoids can be susceptible to degradation at ambient temperatures.[4][5] If a solution must be kept at room temperature for experimental setup, it should be for the shortest duration possible and protected from light.

Troubleshooting Guide

Issue 1: My this compound solution in DMSO appears cloudy or has precipitated after storage or dilution.

  • Possible Cause A: Low Solubility in the Final Solvent. this compound, while soluble in 100% DMSO, may precipitate when diluted into aqueous buffers or less polar organic solvents where its solubility is lower.[4]

    • Solution:

      • Increase the final concentration of DMSO in your assay, if permissible for the experimental system (e.g., some enzymatic assays can tolerate up to 10% DMSO).[4]

      • Try a different co-solvent. Preparing an intermediate dilution in a solvent like methanol or ethanol before the final dilution in aqueous buffer can sometimes maintain solubility.

      • Gently warm the solution. Mild heating can sometimes help redissolve precipitated compounds. However, be cautious as excessive heat can degrade this compound.

      • Use sonication to aid in the dissolution of the compound.[6]

  • Possible Cause B: Water Absorption by DMSO. DMSO is highly hygroscopic and will readily absorb moisture from the atmosphere. This increase in water content can decrease the solubility of hydrophobic compounds, leading to precipitation, especially after freeze-thaw cycles.[2][3]

    • Solution:

      • Use anhydrous DMSO to prepare stock solutions.

      • Store DMSO stock solutions in tightly sealed vials with desiccant.

      • Aliquot stock solutions into single-use volumes to minimize exposure to air and moisture.

  • Possible Cause C: Freeze-Thaw Cycles. Repeated freezing and thawing can promote precipitation of compounds from DMSO solutions.[2]

    • Solution:

      • Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles of the entire stock.

Issue 2: I am observing a loss of biological activity or a change in the analytical profile of my this compound solution over time.

  • Possible Cause A: Chemical Degradation. this compound, being a flavonoid glycoside, can be susceptible to degradation over time, especially if not stored properly. The glycosidic bond can be a site of hydrolysis.[3]

    • Solution:

      • Always use freshly prepared solutions whenever possible.

      • Store stock solutions at -20°C or -80°C in tightly sealed vials and protect from light.

      • Perform a stability study under your specific storage and experimental conditions to understand the degradation kinetics of this compound. A general protocol is provided below.

  • Possible Cause B: Adsorption to Container Surfaces. Highly lipophilic compounds can sometimes adsorb to the surface of plastic storage containers, leading to a decrease in the effective concentration.

    • Solution:

      • Use glass or low-adhesion polypropylene containers for storage.

Data on this compound Stability and Solubility

Currently, there is a lack of specific quantitative data in the public domain detailing the stability of this compound (e.g., half-life) in various organic solvents. The following table summarizes qualitative solubility and stability information based on general knowledge of flavonoids.

SolventSolubilityStability Considerations
DMSO Generally goodHygroscopic; can absorb water leading to precipitation. Long-term storage can lead to degradation. Recommended for stock solutions with proper storage.
Methanol ModerateCan be used for dilutions. Less stable for long-term storage compared to DMSO at low temperatures.
Ethanol ModerateSimilar to methanol. Can be a good alternative to DMSO in certain biological assays.
Acetonitrile ModerateOften used in HPLC mobile phases.
Water LowSolubility is generally poor for flavonoid aglycones, but the glycoside moiety of this compound may slightly improve aqueous solubility.

Experimental Protocols

Protocol: General Stability Assessment of this compound in an Organic Solvent using HPLC

This protocol outlines a general method to assess the stability of this compound in a chosen organic solvent over time.

1. Materials:

  • This compound analytical standard

  • High-purity organic solvent (e.g., DMSO, methanol)

  • HPLC-grade solvents for mobile phase (e.g., acetonitrile, water with formic or phosphoric acid)

  • HPLC system with a UV-Vis or DAD detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound standard.

  • Dissolve the standard in the chosen organic solvent to a final concentration of 1 mg/mL.

  • Vortex or sonicate until fully dissolved.

3. Stability Study Setup:

  • Aliquot the stock solution into several autosampler vials.

  • Store the vials under the desired conditions to be tested (e.g., -20°C, 4°C, room temperature).

  • Designate time points for analysis (e.g., 0, 24, 48, 72 hours; 1 week; 1 month).

4. HPLC Analysis:

  • At each time point, retrieve a vial from each storage condition.

  • Allow the vial to come to room temperature before analysis.

  • Dilute the sample to a suitable concentration for HPLC analysis with the mobile phase.

  • Inject the sample into the HPLC system.

  • Example HPLC Conditions (to be optimized for your system):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the absorbance maximum of this compound (around 254 nm and 350 nm).

    • Injection Volume: 10-20 µL.

5. Data Analysis:

  • Record the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) peak area.

  • Plot the percentage of this compound remaining versus time to determine the degradation rate.

  • Observe the appearance of any new peaks in the chromatogram, which may indicate degradation products.

Visualizations

degradation_pathway This compound This compound (Flavonoid Glycoside) Hydrolysis Hydrolysis (e.g., acidic/basic conditions, enzymatic) This compound->Hydrolysis Aglycone Centaureidin (Aglycone) Hydrolysis->Aglycone Sugar Glucose Hydrolysis->Sugar

Caption: Potential degradation pathway of this compound via hydrolysis.

experimental_workflow cluster_prep Preparation cluster_storage Storage & Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution aliquot Aliquot into Vials prep_stock->aliquot storage_conditions Store at Different Conditions (-20°C, 4°C, RT) aliquot->storage_conditions sampling Sample at Time Points storage_conditions->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis & Degradation Rate hplc->data_analysis

Caption: Experimental workflow for assessing this compound stability.

References

Degradation of Centaurein during extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Centaurein during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a flavonoid glycoside, specifically a derivative of luteolin, found in various plants of the Centaurea genus. It is recognized for its potential anti-inflammatory, antioxidant, and antimicrobial properties. The stability of this compound is a critical concern during extraction and storage as degradation can lead to a loss of its biological activity, impacting research outcomes and the therapeutic potential of any derived products.

Q2: What are the primary factors that can cause this compound degradation?

The stability of flavonoids like this compound is influenced by several factors, including:

  • pH: this compound is generally more stable in acidic conditions and is susceptible to degradation in neutral to alkaline environments.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.

  • Light: Exposure to light, particularly UV light, can induce photochemical degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.

  • Enzymes: During extraction from plant material, endogenous enzymes such as glycosidases can hydrolyze the glycosidic bond of this compound.

Q3: What are the recommended short-term and long-term storage conditions for this compound?

For optimal stability, the following storage conditions are recommended:

  • Short-term (days to weeks): Store at 0-4°C in a dark, dry place.[1]

  • Long-term (months to years): Store at -20°C in a dark, dry place.[1]

When dissolved in a solvent, it is advisable to prepare fresh solutions for immediate use. If short-term storage of a solution is necessary, it should be kept at 4°C and protected from light. For longer-term storage of solutions, freezing at -20°C or -80°C is recommended, although freeze-thaw cycles should be minimized.

Troubleshooting Guides

Issue 1: Low yield of this compound after extraction.

Possible Causes:

  • Enzymatic degradation: Plant enzymes released during homogenization may be degrading the this compound.

  • Suboptimal extraction solvent: The chosen solvent may not be efficient for extracting this compound.

  • Degradation during extraction: High temperatures or prolonged extraction times could be causing degradation.

Solutions:

  • Enzyme Inactivation: Immediately after harvesting, blanching the plant material with steam or immersing it in boiling ethanol for a short period can help deactivate enzymes.

  • Optimized Extraction Solvents: Methanol-water mixtures (e.g., 7:3 v/v) have been shown to be effective for extracting this compound from Centaurea species.[2]

  • Control Extraction Conditions: Employ extraction methods that minimize heat exposure, such as ultrasound-assisted extraction (UAE) or accelerated solvent extraction (ASE) at controlled temperatures. Keep extraction times as short as possible.

Issue 2: Degradation of this compound in stored extracts or solutions.

Possible Causes:

  • Inappropriate storage temperature: Storing at room temperature or even refrigeration may not be sufficient to prevent long-term degradation.

  • Exposure to light: Vials or containers that are not opaque can allow light to degrade the compound.

  • pH of the solution: If the extract or solution is not at an optimal pH, degradation can be accelerated.

  • Presence of oxygen: Dissolved oxygen in the solvent can contribute to oxidative degradation.

Solutions:

  • Adhere to Recommended Storage Temperatures: For long-term stability, store extracts and solutions at -20°C or below.[1]

  • Protect from Light: Use amber vials or wrap containers in aluminum foil to prevent light exposure.

  • pH Adjustment: If compatible with your experimental design, consider buffering the solution to a slightly acidic pH (e.g., pH 3-5) to improve stability.

  • Inert Atmosphere: For highly sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data on Flavonoid Glycoside Stability

Table 1: Thermal Stability of Apigenin-7-O-glucoside at 100°C at Different pH Values [1]

pH% Remaining after 1 hour% Remaining after 3 hours% Remaining after 5 hours
3~98%~96%~95%
5~99%~98%~97%
7~99%~97%~96%

Table 2: Hydrolysis of Apigenin-7-O-glucoside at 80°C at Different pH Values [2][3]

pHTime to 50% Hydrolysis (approx.)
1.10< 2 hours
2.15~ 4 hours
3.12> 6 hours (minimal hydrolysis)
6.85> 6 hours (minimal hydrolysis)

Note: The data in these tables are based on studies of Apigenin-7-O-glucoside and serve as an estimate for the stability of this compound. Actual degradation rates for this compound may vary.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is based on methods used for the extraction of flavonoids from Centaurea species.[2]

  • Sample Preparation: Air-dry the aerial parts of the plant material at room temperature and grind to a fine powder.

  • Extraction Solvent: Prepare a 7:3 (v/v) methanol-water solution.

  • Extraction Procedure (Ultrasound-Assisted Extraction): a. Add 1 gram of the powdered plant material to 20 mL of the extraction solvent in a flask. b. Place the flask in an ultrasonic bath. c. Sonicate for 30 minutes at a controlled temperature (e.g., 40°C). d. Filter the extract through Whatman No. 1 filter paper. e. Repeat the extraction process on the residue two more times. f. Combine the filtrates.

  • Solvent Removal: Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Store the dried extract at -20°C in a desiccator.

Protocol 2: Stability Indicating HPLC Method for this compound Analysis

This protocol is a general guideline for the analysis of flavonoids and should be optimized for your specific instrumentation and requirements.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the maximum absorbance of this compound (approximately 340-350 nm).

  • Sample Preparation: Dissolve the this compound standard or extract in the mobile phase starting composition. Filter through a 0.45 µm syringe filter before injection.

  • Forced Degradation Study: To validate the stability-indicating nature of the method, subject a solution of this compound to forced degradation under the following conditions:

    • Acidic: 0.1 M HCl at 60°C for 2 hours.

    • Alkaline: 0.1 M NaOH at 60°C for 30 minutes.

    • Oxidative: 3% H₂O₂ at room temperature for 2 hours.

    • Thermal: 80°C for 24 hours (for solid state).

    • Photolytic: Expose the solution to UV light (254 nm) for 24 hours. Analyze the stressed samples using the HPLC method to ensure that degradation products are well-separated from the parent this compound peak.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_analysis Stability Analysis plant_material Plant Material grinding Grinding plant_material->grinding extraction Ultrasound-Assisted Extraction (Methanol/Water) grinding->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation dried_extract Dried this compound Extract evaporation->dried_extract storage Storage Conditions (Temp, Light, pH) dried_extract->storage sampling Time-Point Sampling storage->sampling hplc_analysis HPLC-PDA Analysis sampling->hplc_analysis data_analysis Data Analysis (Degradation Kinetics) hplc_analysis->data_analysis

Caption: Experimental workflow for this compound extraction and stability analysis.

degradation_pathway This compound This compound (Luteolin-7-O-glucoside derivative) Aglycone Centaureidin (Aglycone) This compound->Aglycone Hydrolysis (Acid, Base, Enzymes) DegradationProducts Further Degradation Products Aglycone->DegradationProducts Oxidation / Ring Fission (Heat, Light, O2)

Caption: Putative degradation pathway of this compound.

References

Technical Support Center: Minimizing Matrix Effects in Centaurein Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of matrix effects in the quantification of Centaurein.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and why are they a concern for this compound quantification?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue).[1] This interference can either suppress or enhance the signal of this compound during mass spectrometry (MS) analysis, leading to inaccurate and unreliable quantification.[1][2][3] Endogenous components like phospholipids, salts, and proteins are common culprits.[1][4] Failure to address these effects can severely compromise the precision, accuracy, and sensitivity of your bioanalytical method.[2]

Q2: How can I determine if my this compound assay is experiencing matrix effects?

A: The most reliable method is the post-extraction addition technique.[1][5][6] This quantitative approach allows you to calculate a Matrix Factor (MF) or a percentage to understand the degree of ion suppression or enhancement.

The process involves comparing the MS response of this compound in a neat solution to its response when spiked into an extracted blank matrix sample.[1][5]

  • An MF or percentage equal to 1 or 100% indicates no matrix effect.

  • An MF or percentage less than 1 or 100% indicates ion suppression.[7]

  • An MF or percentage greater than 1 or 100% indicates ion enhancement.[7]

For a robust method, the matrix effect should ideally be within a range of 0.85 to 1.15 (85% to 115%), and it should not be dependent on the concentration of the analyte.[1]

Q3: What are the primary strategies to minimize matrix effects for this compound analysis?

A: A multi-faceted approach is often the most effective. The strategies can be grouped into three main categories:

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis. Improving your sample cleanup is one of the most effective ways to mitigate matrix effects.[2][4][8] Common techniques include:

    • Protein Precipitation (PPT): Simple and fast, but often provides the least effective cleanup.[2]

    • Liquid-Liquid Extraction (LLE): More selective than PPT, offering a cleaner sample.[4]

    • Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing matrix interferences, providing the cleanest extracts.[4][9]

  • Improve Chromatographic Separation: Modifying your liquid chromatography (LC) method can separate this compound from co-eluting matrix components.[2][8] This can be achieved by:

    • Adjusting the mobile phase gradient.[9]

    • Changing the analytical column to one with a different chemistry.

    • Using a divert valve to send the highly contaminated early-eluting portion of the sample to waste instead of the MS source.[6]

  • Utilize a Suitable Internal Standard (IS): The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects.[10][11] A SIL-IS has nearly identical chemical and physical properties to this compound, meaning it will co-elute and experience the same degree of ion suppression or enhancement, thereby providing reliable correction and improving data accuracy.[11][12]

Q4: I am observing significant ion suppression in my assay. What is the first troubleshooting step?

A: Start with the simplest and most direct approaches first.

  • Dilute the Sample: If the concentration of this compound in your samples is high enough, a simple dilution can significantly reduce the concentration of interfering matrix components.[6] A dilution factor of 25 to 40-fold has been shown to reduce ion suppression to less than 20% in some cases.[6]

  • Enhance Sample Cleanup: If dilution compromises sensitivity, your next step should be to implement a more rigorous sample preparation method. If you are using protein precipitation, consider switching to liquid-liquid extraction (LLE) or, for the cleanest extracts, solid-phase extraction (SPE).[2][4]

  • Adjust Chromatography: Optimize your LC gradient to ensure this compound does not elute in a region with a high density of matrix components. A post-column infusion experiment can help identify these suppression zones in your chromatogram.[5][8]

Q5: Which sample preparation method is best for a flavonoid glycoside like this compound in a plasma matrix?

A: While the optimal method should be determined experimentally, Solid-Phase Extraction (SPE) is generally the most effective for removing complex matrix components like phospholipids from plasma, which are a major cause of ion suppression.[4]

Here is a comparison of common techniques:

Preparation MethodProsConsTypical Matrix Effect
Protein Precipitation (PPT) Fast, simple, inexpensive.Least effective cleanup, high levels of residual matrix components.[2]High (Often >30% suppression)
Liquid-Liquid Extraction (LLE) More selective than PPT, provides cleaner extracts.[4]More time-consuming, requires solvent optimization.Moderate
Solid-Phase Extraction (SPE) Most effective cleanup, high selectivity, removes phospholipids.[4][9]More complex method development, higher cost per sample.Minimal (Often <15%)
Q6: How should I select an internal standard (IS) for this compound?

A: The choice of internal standard is critical for accurate quantification.

  • Gold Standard (Ideal): A stable isotope-labeled (SIL) this compound (e.g., this compound-d3 or ¹³C₃-Centaurein) is the best choice.[10] It co-elutes and has the same ionization behavior as the analyte, effectively compensating for matrix effects and other variations.[11][12]

  • Alternative (Acceptable): If a SIL-IS is not available, a structural analog can be used. This should be a compound that is structurally similar to this compound (e.g., another flavonoid glycoside), has a similar extraction recovery and chromatographic retention time, but is not present in the biological samples.[11] However, it's important to validate that the analog experiences the same degree of matrix effect as this compound, which is not always the case.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects via Post-Extraction Addition

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.

Procedure:

  • Prepare Set A (Neat Solution): Create a standard solution of this compound in the final mobile phase solvent (e.g., 50% Methanol/Water) at a known concentration (e.g., 100 ng/mL).

  • Prepare Set B (Post-Spiked Matrix):

    • Take a blank sample of the biological matrix (e.g., 100 µL of drug-free human plasma).

    • Perform the complete sample extraction procedure (e.g., protein precipitation followed by centrifugation).

    • Take the resulting supernatant and spike it with the this compound standard to achieve the same final concentration as in Set A (100 ng/mL).

  • Analysis: Inject replicates (n=3-5) of both Set A and Set B into the LC-MS/MS system and record the average peak area for this compound.

  • Calculation: Use the following formula to determine the matrix effect percentage:

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100 [7]

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

Objective: To effectively remove matrix interferences from a plasma sample prior to this compound quantification. (This is a general protocol and should be optimized).

Materials:

  • Reversed-phase SPE cartridges (e.g., C18 or a polymer-based sorbent).

  • SPE vacuum manifold.

  • Conditioning Solvent: Methanol.

  • Equilibration Solvent: Deionized Water.

  • Wash Solvent: 5% Methanol in Water (to remove polar interferences).

  • Elution Solvent: Acetonitrile or Methanol (to elute this compound).

Procedure:

  • Condition: Pass 1 mL of Methanol through the SPE cartridge to activate the sorbent.

  • Equilibrate: Pass 1 mL of Deionized Water to prepare the sorbent for the aqueous sample. Do not allow the cartridge to dry.

  • Load: Load the pre-treated plasma sample (e.g., plasma diluted 1:1 with 2% phosphoric acid).

  • Wash: Pass 1 mL of 5% Methanol in Water through the cartridge to wash away salts and other hydrophilic interferences.

  • Elute: Elute this compound and other retained components with 1 mL of the Elution Solvent into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Validation A Inaccurate this compound Quantification Observed B Perform Post-Extraction Addition Experiment A->B C Calculate Matrix Effect (ME) ME (%) = (Area_spiked / Area_neat) * 100 B->C D Is |ME - 100%| > 15-20%? C->D E Improve Sample Cleanup (e.g., Switch PPT to SPE) D->E Yes J Acceptable ME? D->J No F Optimize LC Separation (e.g., Adjust Gradient) E->F G Implement SIL-IS F->G H Re-evaluate Matrix Effect G->H H->J I Assay Validated J->E No J->I Yes

Caption: Troubleshooting workflow for matrix effect investigation and mitigation.

G A Biological Sample (High Complexity) B Protein Precipitation (PPT) A->B C Liquid-Liquid Extraction (LLE) A->C D Solid-Phase Extraction (SPE) A->D E Low Cleanliness (High Matrix) B->E F Medium Cleanliness (Moderate Matrix) C->F G High Cleanliness (Low Matrix) D->G

Caption: Impact of sample preparation choice on extract cleanliness.

References

Improving peak resolution of Centaurein in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Centaurein. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to peak resolution during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound peak is broad and shows poor resolution. Where should I begin troubleshooting?

A1: Poor peak resolution is a common issue that can be systematically addressed. The resolution (Rs) in chromatography is governed by three key factors: column efficiency (N), selectivity (α), and retention factor (k'). A resolution value of 1.5 or greater is generally considered baseline separation.[1]

Start by evaluating your current chromatogram to identify the specific problem:

  • Co-elution: Peaks are completely or mostly overlapping. This is a selectivity (α) problem.

  • Broad Peaks: The peak width is excessive, reducing resolution. This is often an efficiency (N) issue.

  • Poor Retention: The peak elutes too early (low k'), close to the void volume, where good separation is difficult to achieve.

The troubleshooting workflow below provides a step-by-step guide to diagnosing and fixing resolution problems.

G Troubleshooting Workflow for Poor Peak Resolution start Problem: Poor Peak Resolution (Rs < 1.5) check_retention Is Retention Factor (k') in optimal range (2-10)? start->check_retention adjust_k Adjust Retention (k') - Modify mobile phase strength (e.g., decrease % organic solvent) check_retention->adjust_k No check_selectivity Are peaks overlapping? (Co-elution) check_retention->check_selectivity Yes adjust_k->check_selectivity adjust_alpha Optimize Selectivity (α) - Change mobile phase pH - Change organic solvent (ACN vs. MeOH) - Change stationary phase (column) check_selectivity->adjust_alpha Yes check_efficiency Are peaks broad? check_selectivity->check_efficiency No adjust_alpha->check_efficiency adjust_n Improve Efficiency (N) - Lower the flow rate - Use a longer column - Use a column with smaller particles - Reduce extra-column volume check_efficiency->adjust_n Yes end_node Achieved Baseline Resolution (Rs >= 1.5) check_efficiency->end_node No adjust_n->end_node

Caption: A decision tree for troubleshooting poor peak resolution.

Q2: How can I optimize the mobile phase to improve this compound peak resolution?

A2: Mobile phase optimization is one of the most powerful tools for improving peak resolution.[2] Key parameters to adjust include the type and concentration of the organic modifier, pH, and the use of buffers.

  • Organic Solvent Strength: In reversed-phase HPLC, increasing the proportion of the aqueous phase (the weaker solvent) will increase the retention time and may provide better separation for closely eluting peaks.[1][3] A 10% decrease in the organic modifier can be expected to produce a 2- to 3-fold increase in retention.[3]

  • Organic Solvent Type: Switching between common organic solvents like acetonitrile (ACN) and methanol can significantly alter selectivity (α) due to their different chemical properties.[3][4] Methanol is more acidic, while acetonitrile can engage in dipole-dipole interactions.[3]

  • Mobile Phase pH: this compound, like many flavonoids, has acidic hydroxyl groups. Adjusting the mobile phase pH can change its ionization state, which in turn affects its retention and selectivity.[3][5] For acidic compounds, using a low pH (e.g., < 3.5) suppresses ionization, leading to increased retention in reversed-phase mode.[1][3]

  • Gradient Elution: If your sample contains compounds with a wide range of polarities, a gradient elution (where the mobile phase composition is changed over time) is often more effective than an isocratic (constant composition) method for resolving all peaks.[1][2]

Parameter ChangeExpected Effect on this compound PeakPrimary Factor Affected
Decrease % Organic Solvent Increased retention time, potentially better resolutionRetention Factor (k')
Switch from ACN to Methanol Change in retention time and peak spacingSelectivity (α)
Decrease Mobile Phase pH Increased retention time (for acidic analytes)Retention Factor (k'), Selectivity (α)
Introduce a Shallower Gradient Increased separation between closely eluting peaksSelectivity (α)

Caption: Table 1: Effect of Mobile Phase Composition on Resolution.

Q3: Which type of HPLC column is most suitable for this compound analysis?

A3: The choice of column (stationary phase) is critical for achieving good selectivity.

  • Stationary Phase Chemistry: For flavonoids like this compound, reversed-phase columns are most common, with C18 being the standard choice.[6] If resolution is poor on a C18 column, switching to a different stationary phase, such as a Phenyl or Cyano column, can provide alternative selectivity through different interaction mechanisms (e.g., π-π interactions with a Phenyl phase).[4][7]

  • Particle Size: Columns packed with smaller particles (e.g., sub-2 µm for UHPLC or 3.5 µm for HPLC) provide significantly higher efficiency (N), resulting in sharper peaks and better resolution.[4] Superficially porous particles (SPP) can offer high efficiency similar to sub-2 µm particles but at a lower backpressure.[6][8]

  • Column Dimensions: Increasing the column length provides more theoretical plates, which directly improves efficiency and resolution.[9] For example, doubling the column length can increase resolution by a factor of about 1.4.[9] However, this will also increase analysis time and backpressure.

Q4: How do flow rate and temperature affect the separation of this compound?

A4: Both flow rate and temperature are important parameters that can be adjusted to fine-tune your separation.

  • Flow Rate: In most cases, lowering the flow rate increases column efficiency, leading to narrower peaks and improved resolution.[1][10] However, this comes at the cost of longer analysis times. It is important to find the optimal flow rate that balances resolution with practical run times.[10]

  • Column Temperature: Increasing the column temperature decreases the viscosity of the mobile phase, which can improve mass transfer and lead to sharper peaks (higher efficiency).[1] However, higher temperatures can sometimes reduce retention and may also change selectivity, which could either improve or worsen the separation of specific peak pairs.[10][11] Conversely, lower temperatures can increase retention, which may enhance resolution for some compounds.[10]

ParameterGeneral Impact on ResolutionConsiderations
Flow Rate Lower flow rate generally improves resolution.[10]Increases analysis time.
Temperature Higher temperature can increase efficiency (sharper peaks).[1]Can decrease retention and alter selectivity.[10][11]
Column Length Longer columns provide better resolution.Increases backpressure and analysis time.
Particle Size Smaller particles give higher resolution.[4]Significantly increases backpressure (requires UHPLC systems for sub-2 µm).
Injection Volume Overloading decreases resolution (peak fronting).[10]Keep injection volume small, typically <2% of column volume.[9]

Caption: Table 2: Impact of Key Chromatographic Parameters on Peak Resolution.

Experimental Protocols

Protocol: Systematic Method Development for Improving this compound Peak Resolution using Reversed-Phase HPLC

1. Objective: To systematically optimize an HPLC method to achieve baseline resolution (Rs ≥ 1.5) for this compound from adjacent peaks.

2. Materials & Initial Conditions:

  • Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Initial Gradient: 10% to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at an appropriate wavelength for this compound.

  • Injection Volume: 5 µL.

3. Optimization Procedure:

  • Step 1: Adjust Gradient Slope:

    • Perform an initial run with the starting conditions.

    • If peaks are crowded in one part of the chromatogram, adjust the gradient. For better separation of early-eluting peaks, make the initial part of the gradient shallower (e.g., 10-30% B over 15 minutes). For late-eluting peaks, extend the gradient or make the later part shallower.

  • Step 2: Optimize Mobile Phase pH and Solvent Type:

    • If co-elution persists, focus on selectivity.

    • pH Adjustment: Prepare Mobile Phase A with different pH values (e.g., pH 2.5 using formic acid, pH 4.5 using an acetate buffer). Run the separation at each pH to observe changes in peak spacing.[5]

    • Solvent Change: Replace Acetonitrile (Mobile Phase B) with Methanol and re-run the optimized gradient. The change in solvent type often produces a significant change in selectivity.[3]

  • Step 3: Refine with Flow Rate and Temperature:

    • Once the best mobile phase/pH combination is found, fine-tune the resolution.

    • Flow Rate: Reduce the flow rate in increments (e.g., to 0.8 mL/min, then 0.6 mL/min) to see if peak sharpness and resolution improve.[10]

    • Temperature: Adjust the column temperature (e.g., try 25 °C and 40 °C) to evaluate its effect on selectivity and efficiency.[11]

  • Step 4: Enhance Efficiency (If Necessary):

    • If peaks remain broad despite the optimizations above, consider using a column with smaller particles (e.g., 3.5 µm) or a longer column (e.g., 250 mm) to increase the number of theoretical plates (N).

4. System Suitability:

  • For each tested condition, calculate the resolution (Rs), retention factor (k'), and tailing factor (Tf).

  • The optimal method should yield Rs ≥ 1.5, k' between 2 and 10, and Tf between 0.9 and 1.5 for the this compound peak.

Visualizations

G Factors Influencing Chromatographic Resolution Resolution Peak Resolution (Rs) Efficiency Efficiency (N) (Peak Sharpness) Resolution->Efficiency Selectivity Selectivity (α) (Peak Spacing) Resolution->Selectivity Retention Retention Factor (k') (Peak Retention) Resolution->Retention p_size Particle Size Efficiency->p_size c_len Column Length Efficiency->c_len flow Flow Rate Efficiency->flow mp_comp Mobile Phase Composition Selectivity->mp_comp sp_chem Stationary Phase Chemistry Selectivity->sp_chem temp Temperature Selectivity->temp mp_ph Mobile Phase pH Selectivity->mp_ph Retention->temp Retention->mp_ph mp_str Mobile Phase Strength Retention->mp_str

Caption: The relationship between resolution and its core factors.

References

Validation & Comparative

A Comparative Guide to Centaurein and Other Flavonoids from Centaurea Species

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the genus Centaurea presents a rich source of bioactive flavonoids. Among these, centaurein has garnered interest, alongside other prominent flavonoids such as apigenin, luteolin, quercetin, and hispidulin, all of which are found in various Centaurea species. This guide provides an objective comparison of the biological activities of this compound against these other flavonoids, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.

Comparative Analysis of Biological Activities

The biological efficacy of flavonoids is often evaluated through their antioxidant, anti-inflammatory, and anticancer properties. While direct comparative studies testing this compound against other flavonoids in the same assays are limited, this guide synthesizes available data to provide a comprehensive overview.

Table 1: Comparative Antioxidant Activity
FlavonoidAssayIC50 / ActivitySource Species (if specified)
This compound -Data not availableCentaurea spp.
Quercetin DPPH19.17 µg/mLNot specified
H2O2 scavenging36.22 µg/mLNot specified
Luteolin DPPH2.099 µg/mLNot specified
ABTS0.59 µg/mLNot specified
Apigenin ABTS0.8243 µg/mLNot specified
Hispidulin DPPHPotent (qualitative)Centaurea spp.

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 2: Comparative Anti-inflammatory Activity

Flavonoids can exert anti-inflammatory effects through the inhibition of enzymes like cyclooxygenases (COX-1, COX-2) and lipoxygenases (LOX).

FlavonoidAssay% Inhibition / IC50Source Species (if specified)
This compound -Data not availableCentaurea spp.
Centaureidin COX-1 & COX-2Mentioned as activeCentaurea spp.
Luteolin COX-2Inhibits expressionNot specified
PGE2 formationSuppressedNot specified
Apigenin COX-2Mentioned as activeCentaurea spp.
Hispidulin COX-1 & COX-2Remarkable inhibitionCentaurea sadleriana
Chrysoeriol COX-1 & COX-2Significant effectsCentaurea sadleriana

Note: The data is from various sources and direct comparison should be made with caution.

Table 3: Comparative Anticancer Activity (Cytotoxicity)

The cytotoxic effects of flavonoids against various cancer cell lines are a key indicator of their anticancer potential.

FlavonoidCell LineIC50Source Species
This compound -Limited data availableCentaurea castriferrei[1]
Centaureidin HeLa, HepG2, MCF-7Not specifiedCentaurea scoparia
Hispidulin HeLa, HepG2, MCF-7Not specifiedCentaurea scoparia
Apigenin HT-29, HL-602.03-2.25 µM (derivatives)Not specified
HeLa, C33A~50 µM inhibits 50% growthNot specified

Note: Data is compiled from multiple studies.

Table 4: Comparative Vasorelaxant Activity

A direct comparative study on the vasorelaxant effects of this compound and its aglycone, centaureidin, provides valuable insight into structure-activity relationships.

FlavonoidAssayIC50Source Species
This compound Norepinephrine-induced contraction in rat aortaNo effectCentaurea corcubionensis[2]
High K+-induced contraction in rat aortaNo effectCentaurea corcubionensis[2]
Centaureidin Norepinephrine-induced contraction in rat aorta16.7 ± 1.9 µMCentaurea corcubionensis[2]
High K+-induced contraction in rat aorta16.1 ± 3.1 µMCentaurea corcubionensis[2]

This study highlights that the glycosylation of centaureidin to form this compound results in a loss of vasodilator activity.[2]

Signaling Pathways Modulated by Centaurea Flavonoids

Flavonoids exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for targeted drug development.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Several flavonoids from Centaurea species have been shown to inhibit this pathway.

Caption: Inhibition of the NF-κB signaling pathway by various flavonoids.

PI3K/Akt/mTOR Signaling Pathway

This pathway is crucial for cell proliferation and survival and is a common target in cancer therapy. Apigenin is a known inhibitor of this pathway.

PI3K_Akt_mTOR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates Akt_P P-Akt Akt->Akt_P mTORC1 mTORC1 Akt_P->mTORC1 activates mTORC1_P P-mTORC1 mTORC1->mTORC1_P Proliferation Cell Proliferation & Survival mTORC1_P->Proliferation Apigenin Apigenin Apigenin->PI3K inhibits Apigenin->Akt_P inhibits

Caption: Apigenin's inhibitory action on the PI3K/Akt/mTOR pathway.

Experimental Workflows and Protocols

Detailed and standardized experimental protocols are essential for reproducible and comparable results.

DPPH Radical Scavenging Assay Workflow

This assay is a common method to determine antioxidant activity.

DPPH_Workflow Start Start Prepare_Sample Prepare flavonoid solutions (various concentrations) Start->Prepare_Sample Mix Mix flavonoid solution with DPPH solution Prepare_Sample->Mix Prepare_DPPH Prepare 0.1 mM DPPH solution in methanol Prepare_DPPH->Mix Incubate Incubate in the dark (e.g., 30 minutes) Mix->Incubate Measure_Absorbance Measure absorbance at 517 nm Incubate->Measure_Absorbance Calculate Calculate % inhibition and IC50 value Measure_Absorbance->Calculate End End Calculate->End

Caption: Workflow for the DPPH radical scavenging assay.

Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of the flavonoid in a suitable solvent (e.g., methanol or DMSO). Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure: In a 96-well plate, add 100 µL of various concentrations of the flavonoid solution. Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value (the concentration of the flavonoid that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

MTT Assay for Cytotoxicity Workflow

The MTT assay is widely used to assess cell viability and the cytotoxic effects of compounds.

MTT_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with flavonoid (various concentrations) Incubate_24h->Treat_Cells Incubate_48h Incubate for 48h Treat_Cells->Incubate_48h Add_MTT Add MTT solution (e.g., 5 mg/mL) Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solvent Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solvent Measure_Absorbance Measure absorbance at 570 nm Add_Solvent->Measure_Absorbance Calculate_Viability Calculate % cell viability and IC50 value Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

References

A Comparative Analysis of Centaurein Content Across Centaurea Species for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of centaurein distribution within the Centaurea genus, providing quantitative data, experimental protocols for analysis, and insights into its molecular interactions.

The genus Centaurea, a diverse group within the Asteraceae family, is a rich source of bioactive secondary metabolites, including the flavonoid glycoside this compound. This compound has garnered interest for its potential pharmacological activities. This guide offers a comparative overview of this compound content across various Centaurea species, intended for researchers, scientists, and drug development professionals. The information presented herein is supported by experimental data from peer-reviewed studies, with detailed methodologies to facilitate further investigation.

Quantitative Comparison of this compound Content

The concentration of this compound can vary significantly among different Centaurea species and is influenced by factors such as the plant part analyzed, extraction method, and geographical origin. While many studies have qualitatively identified this compound in numerous Centaurea species, quantitative data remains limited. To date, a comprehensive cross-species comparison with standardized methodologies is not extensively available in the literature. However, data from individual studies provide valuable insights into the distribution of this compound.

One key study on Centaurea castriferrei provides a quantitative anchor for comparison.[1] Analysis of the aerial parts of this species using Reverse Phase High-Performance Liquid Chromatography with Diode-Array Detection (RP-HPLC/DAD) revealed the presence of this compound in both methanol-water and water extracts.[1] In the alcoholic extracts, this compound was identified as the third most abundant flavonoid.[1]

Centaurea SpeciesPlant PartExtraction MethodAnalytical MethodThis compound Content (mg/g of dry weight)Reference
Centaurea castriferreiAerial PartsMethanol-Water (7:3 v/v)RP-HPLC/DAD0.22[1]
Centaurea castriferreiAerial PartsWaterRP-HPLC/DAD0.03[1]

Qualitative analyses have confirmed the presence of this compound in several other Centaurea species, including Centaurea aegyptiaca, Centaurea aspera, Centaurea alexandrina, Centaurea caldtrapa, Centaurea glomerata, and Centaurea pallescens. However, quantitative data for these species is not yet available in the reviewed literature. The development of validated, standardized analytical methods is crucial for enabling robust comparisons of this compound content across the genus.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound from plant matrices requires meticulous experimental procedures, from sample preparation to chromatographic analysis. Below is a synthesized protocol based on methodologies reported for the analysis of flavonoids in Centaurea and related species.

Plant Material and Sample Preparation
  • Collection and Identification: Collect the desired plant parts (e.g., aerial parts, flowers, leaves) from accurately identified Centaurea species. A voucher specimen should be deposited in a recognized herbarium for verification.

  • Drying and Grinding: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Grind the dried material into a fine powder using a laboratory mill to ensure homogeneity and increase the surface area for extraction.

Extraction of this compound
  • Solvent Selection: A mixture of methanol and water (e.g., 70-80% methanol) is commonly used for the extraction of flavonoid glycosides like this compound. Pure methanol or ethanol can also be employed.

  • Extraction Technique:

    • Maceration: Soak the powdered plant material in the chosen solvent at room temperature for a specified period (e.g., 24-72 hours) with occasional agitation.

    • Ultrasonication: Suspend the plant powder in the solvent and place it in an ultrasonic bath for a shorter duration (e.g., 30-60 minutes). This technique can enhance extraction efficiency.

    • Soxhlet Extraction: For exhaustive extraction, a Soxhlet apparatus can be used, although the heat may degrade some thermolabile compounds.

  • Filtration and Concentration: After extraction, filter the mixture to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain a crude extract.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is required.

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for the separation of flavonoids.

    • Mobile Phase: A gradient elution is often employed using a two-solvent system, such as:

      • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

      • Solvent B: Acetonitrile or methanol.

    • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to a high percentage over 30-40 minutes to elute compounds with increasing hydrophobicity.

    • Flow Rate: A flow rate of 0.8-1.2 mL/min is common.

    • Column Temperature: Maintaining a constant column temperature (e.g., 25-30°C) is crucial for reproducible retention times.

    • Detection: Monitor the eluent at a wavelength where this compound exhibits maximum absorbance (typically in the range of 330-350 nm for flavones). For LC-MS analysis, detection is based on the mass-to-charge ratio of the compound.

  • Standard Preparation and Calibration:

    • Prepare a stock solution of a certified this compound standard in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of this compound in the samples.

    • Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis and Calculation:

    • Dissolve a known amount of the crude extract in the mobile phase or a suitable solvent and filter it through a 0.45 µm syringe filter before injection.

    • Inject the sample solution into the HPLC system under the same conditions as the standards.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard.

    • Quantify the amount of this compound in the sample by using the calibration curve. The content is typically expressed as milligrams of this compound per gram of dry weight of the plant material.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Quantification cluster_3 Data Output A Plant Material Collection & Identification B Drying A->B C Grinding to Fine Powder B->C D Extraction with Solvent (e.g., 70% Methanol) C->D E Filtration D->E F Concentration (Rotary Evaporation) E->F G HPLC/LC-MS Analysis F->G H Peak Identification & Integration G->H I Quantification using Calibration Curve H->I J This compound Content (mg/g DW) I->J G cluster_0 Cellular Signaling cluster_1 Gene Expression cluster_2 Biological Response This compound This compound NFAT NFAT Pathway This compound->NFAT Activates NFkB NF-κB Pathway This compound->NFkB Activates IFNg IFN-γ Gene Expression NFAT->IFNg Promotes NFkB->IFNg Promotes ImmuneResponse Modulation of Immune Response IFNg->ImmuneResponse

References

A Comparative Analysis of the Bioactivities of Centaurein and Apigenin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the anticancer, anti-inflammatory, antioxidant, and neuroprotective properties of Centaurein and Apigenin, supported by experimental data and detailed protocols.

Introduction

Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom, renowned for their diverse pharmacological activities. Among them, Apigenin and its glycoside derivative, this compound (Apigenin-7-O-glucuronide), have garnered significant interest for their potential therapeutic applications. Apigenin is ubiquitously found in various fruits, vegetables, and herbs, while this compound is a characteristic component of many plants belonging to the Centaurea genus. This guide provides a comparative overview of the bioactivities of these two compounds, focusing on their anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

While extensive research has been conducted on Apigenin, leading to a wealth of quantitative data on its bioactivity, similar specific data for pure this compound is notably scarce in the current scientific literature.[1] Much of the available information on this compound's bioactivity is derived from studies on Centaurea plant extracts, which contain a mixture of compounds. Therefore, the presented data for this compound should be interpreted with the understanding that it may not solely reflect the activity of the pure compound.

Anticancer Activity

Apigenin has been extensively studied for its anticancer properties and has shown efficacy against a wide range of cancer cell lines.[2][3][4][5][6] Its mechanisms of action are multifaceted, including the induction of cell cycle arrest and apoptosis.[2] In contrast, there is a significant lack of data on the specific anticancer activity of isolated this compound.[1] Studies on Centaurea extracts, which contain this compound, have demonstrated cytotoxic effects on various cancer cell lines, but the direct contribution of this compound to this activity has not been elucidated.[7]

Comparative Data on Anticancer Activity (IC50 Values)
CompoundCancer Cell LineIC50 (µM)Reference
Apigenin Caki-1 (Renal)27.02[3]
ACHN (Renal)50.40[3]
NC65 (Renal)23.34[3]
Cal27 (Head and Neck)22.22[2]
LICR-HN1 (Head and Neck)34.32[2]
HT-29 (Colorectal)2.03 ± 0.22[4]
HL-60 (Leukemia)2.25 ± 0.42[4]
HL-60/DOXO (Doxorubicin-resistant Leukemia)17.26[5]
MCF-7 (Breast)2.3[6]
MDA-MB-231 (Breast)4.1[6]
This compound Data not available-
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8][9][10][11]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8][10]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]

  • Treatment: Treat the cells with varying concentrations of the test compound (Apigenin or this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C to allow formazan crystal formation.[9][10]

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[8][9][10]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[8][9][10]

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway: Apigenin-Induced Apoptosis

Apigenin Apigenin p53 p53 Apigenin->p53 Upregulates Bax Bax p53->Bax Activates Bcl2 Bcl2 p53->Bcl2 Inhibits Caspases Caspases Bax->Caspases Activates Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Apigenin induces apoptosis through the p53-mediated pathway.

Anti-inflammatory Activity

Apigenin exhibits potent anti-inflammatory properties by modulating various signaling pathways, including the NF-κB pathway, and inhibiting the expression of pro-inflammatory enzymes like COX-2.[12][13] Studies on Centaurea extracts containing this compound have also demonstrated significant anti-inflammatory effects, suggesting a potential role for this compound in mitigating inflammation.[14][15][16]

Comparative Data on Anti-inflammatory Activity
CompoundAssayTarget/MechanismEffectReference
Apigenin LPS-induced RAW 264.7 cellsNF-κBSuppression of nuclear translocation of p65[17]
COX-2Inhibition of expression[12]
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)Decreased production[13][17]
This compound (from Centaurea extracts)COX-1 and COX-2 inhibition assaysCOX-1 and COX-2Inhibition[14]
LPS-induced CID-9 cellsIL-6Dose-dependent inhibition[15]
Experimental Protocol: NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.[18][19]

Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.

Procedure:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours, treat the cells with a pro-inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of the test compounds (Apigenin or this compound).

  • Cell Lysis: After the desired incubation time, lyse the cells to release the luciferase enzymes.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition by the test compounds compared to the stimulated control.

Signaling Pathway: Inhibition of NF-κB by Apigenin

cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene_Expression Nucleus->Gene_Expression Promotes Transcription of Pro-inflammatory Genes Apigenin Apigenin Apigenin->IKK Inhibits

Caption: Apigenin inhibits the NF-κB signaling pathway.

Antioxidant Activity

Both Apigenin and compounds found in Centaurea extracts have demonstrated significant antioxidant properties.[20][21][22][23][24] Antioxidant activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Comparative Data on Antioxidant Activity
CompoundAssayIC50 / ValueReference
Apigenin DPPH8.5 µM[23]
ABTSIC50: 344 µg/mL[25]
ORACHigher than Apigenin-K[22][26]
This compound (from Centaurea extracts)DPPHSC50 = 271.77 ± 3.07 µg/mL (Centaurea cyanus extract)[24]
ABTSSC50 = 397.51 ± 24.71 µg/mL (Centaurea cyanus extract)[24]
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.[27][28][29]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[29]

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).[27]

  • Reaction Mixture: Add a solution of the test compound at various concentrations to the DPPH solution.[27]

  • Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).[27]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[27]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Experimental Workflow: Antioxidant Assay

Start Prepare Compound Solutions Mix Mix Compound and DPPH Start->Mix DPPH Prepare DPPH Solution DPPH->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Neuroprotective Activity

Apigenin has shown significant neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases.[13][30] Its mechanisms of action include reducing oxidative stress, inhibiting apoptosis, and modulating neuroinflammatory pathways.[31] Studies on Centaurea extracts also suggest potential neuroprotective properties, though the specific contribution of this compound is yet to be fully understood.[32]

Comparative Data on Neuroprotective Activity
CompoundModelMechanismEffectReference
Apigenin SH-SY5Y cells (H2O2-induced oxidative stress)Antioxidant, Anti-apoptoticIncreased cell viability, reduced ROS, inhibited apoptosis[31]
SH-SY5Y cells (Rotenone-induced toxicity)Anti-apoptoticIncreased cell viability, prevented DNA fragmentation[33]
PC12 cells (CoCl2-induced injury)Mitochondrial activationEnhanced cell viability, reduced ROS and apoptosis[30]
This compound (from Klasea centauroides extract)Scopolamine-induced cholinergic deficiency in vivoAntioxidant, Energy-protectiveImproved cognitive function, limited neuron death[32]
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neuroprotective effects.[31][33][34]

Principle: Cells are exposed to a neurotoxic agent to induce cell death, and the ability of the test compound to prevent this toxicity is measured.

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in appropriate medium.

  • Pre-treatment: Pre-treat the cells with different concentrations of the test compound (Apigenin or this compound) for a specific duration.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent such as hydrogen peroxide (H2O2) or rotenone to induce oxidative stress and apoptosis.[31][33]

  • Cell Viability Assessment: After the treatment period, assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release.[31][33]

  • Apoptosis and Oxidative Stress Markers: Further investigate the mechanism of neuroprotection by measuring markers of apoptosis (e.g., caspase-3 activity, Bax/Bcl-2 ratio) and oxidative stress (e.g., intracellular ROS levels).[31]

Logical Relationship: Neuroprotective Mechanisms of Apigenin

Apigenin Apigenin Oxidative_Stress Reduces Oxidative Stress Apigenin->Oxidative_Stress Apoptosis Inhibits Apoptosis Apigenin->Apoptosis Neuroinflammation Modulates Neuroinflammation Apigenin->Neuroinflammation Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection Apoptosis->Neuroprotection Neuroinflammation->Neuroprotection

Caption: Key mechanisms of Apigenin's neuroprotective effects.

Conclusion

This comparative guide highlights the significant therapeutic potential of Apigenin across anticancer, anti-inflammatory, antioxidant, and neuroprotective activities, supported by a substantial body of experimental evidence. The quantitative data and detailed signaling pathways provide a solid foundation for further research and drug development. In contrast, while extracts of Centaurea species containing this compound show promise in these therapeutic areas, there is a clear and urgent need for studies on the isolated compound to ascertain its specific bioactivities and mechanisms of action. Future research should focus on isolating pure this compound and conducting rigorous in vitro and in vivo studies to establish its pharmacological profile and enable a direct and meaningful comparison with its aglycone, Apigenin. Such studies will be crucial in unlocking the full therapeutic potential of this naturally occurring flavonoid.

References

In Vivo Validation of Centaurein's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of Centaurein, a naturally occurring flavonoid, against established alternatives in key therapeutic areas. The in vivo data presented is primarily derived from studies on extracts of Centaurea species, of which this compound is a known bioactive constituent. It is important to note that while these extracts have demonstrated significant therapeutic effects, the direct contribution of purified this compound to these effects in vivo requires further investigation.

I. Comparative Analysis of Therapeutic Efficacy

The therapeutic potential of this compound-containing extracts has been evaluated in preclinical animal models for its anti-inflammatory, antioxidant, and antidiabetic properties. This section compares the performance of these extracts with standard therapeutic agents in their respective domains.

Anti-Inflammatory Activity

The anti-inflammatory effects of Centaurea extracts have been assessed using the carrageenan-induced paw edema model in rats, a standard model for acute inflammation. The efficacy is compared with Indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID).

Table 1: Comparison of Anti-Inflammatory Effects in Carrageenan-Induced Rat Paw Edema

TreatmentAnimal ModelDosageRoute of AdministrationEfficacy (Inhibition of Edema %)Reference
Centaurea athoa Chloroform ExtractRat50 mg/kgOralSignificant inhibition at all hours[1]
Centaurea iberica Methanol ExtractMouse100 mg/kg-45.4%[2][3]
Indomethacin (Standard) Rat 10 mg/kg Oral ~54% at 3 hours [4]
Antioxidant Activity

The in vivo antioxidant potential of Centaurea extracts has been demonstrated in mice. The performance is compared with N-acetylcysteine (NAC), a well-established antioxidant and precursor to glutathione.

Table 2: Comparison of In Vivo Antioxidant Effects

TreatmentAnimal ModelDosageDurationKey FindingsReference
Centaurea calcitrapa Crude Methanol ExtractMouse100 mg/kg/day21 daysIncreased plasma and red blood cell total antioxidant capacity; Protective effect against erythrocyte hemolysis.[5][6][7][5][6][7]
N-acetylcysteine (NAC) (Standard) Mouse ~600-1200 mg/kg/day (in drinking water) Long-term Reduces beta cell oxidative stress. [7]
Antidiabetic Activity

The antidiabetic effects of Centaurea extracts have been investigated in streptozotocin (STZ)-induced diabetic rat models, which mimic type 1 diabetes. The efficacy is compared with Glibenclamide, a sulfonylurea drug used to treat type 2 diabetes by stimulating insulin secretion.

Table 3: Comparison of Antidiabetic Effects in STZ-Induced Diabetic Rats

TreatmentAnimal ModelDosageDurationEfficacy (Blood Glucose Reduction)Reference
Centaurea tougourensis n-Butanol ExtractMouse400 mg/kg3 weeks68.29% inhibition of hyperglycemia.[8][8]
Centaurea calcitrapa Subfraction E2-VIIIRat--Comparable to metformin.[9][9]
Glibenclamide (Standard) Rat 5 mg/kg 4 weeks Significant decrease in blood glucose. [9]

II. Experimental Protocols

This section provides detailed methodologies for the key in vivo experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This model is used to assess acute inflammation.

  • Animals: Male Wistar rats (150-200g) are used.

  • Groups:

    • Control (Vehicle)

    • Test Compound (Centaurea extract or this compound)

    • Standard Drug (Indomethacin, 10 mg/kg)

  • Procedure:

    • Animals are fasted for 12 hours before the experiment.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • The test compound or standard drug is administered orally or intraperitoneally.

    • After a specific absorption time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Endpoint Measurement: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vivo Antioxidant Activity Assessment in Mice

This protocol evaluates the systemic antioxidant effects of a test compound.

  • Animals: Male Swiss albino mice are used.

  • Groups:

    • Control (Vehicle)

    • Test Compound (Centaurea extract or this compound) at different doses.

    • Standard Antioxidant (N-acetylcysteine).

  • Procedure:

    • The test compound or standard is administered daily for a specified period (e.g., 21 days) via oral gavage.

    • At the end of the treatment period, blood samples are collected.

  • Endpoint Measurements:

    • Total Antioxidant Capacity (TAC): Measured in plasma and red blood cell lysates.

    • Erythrocyte Hemolysis Assay: Measures the protective effect against free radical-induced hemolysis.

Streptozotocin (STZ)-Induced Diabetes in Rats

This model is used to induce a state of hyperglycemia resembling type 1 diabetes.

  • Animals: Male Wistar rats are used.

  • Induction of Diabetes:

    • A single intraperitoneal injection of STZ (dissolved in citrate buffer, pH 4.5) at a dose of 50-60 mg/kg is administered.

    • Diabetes is confirmed after 72 hours by measuring blood glucose levels. Rats with fasting blood glucose above 200 mg/dL are considered diabetic.

  • Groups:

    • Normal Control

    • Diabetic Control

    • Diabetic + Test Compound (Centaurea extract or this compound)

    • Diabetic + Standard Drug (Glibenclamide, 5 mg/kg)

  • Procedure:

    • Treatment with the test compound or standard drug is initiated after the confirmation of diabetes and continues for a specified duration (e.g., 3-4 weeks).

    • Blood glucose levels are monitored at regular intervals.

  • Endpoint Measurement: The primary endpoint is the reduction in blood glucose levels compared to the diabetic control group.

III. Visualizing Molecular Mechanisms

The therapeutic effects of flavonoids like this compound are attributed to their interaction with key signaling pathways involved in inflammation and oxidative stress.

Anti-Inflammatory Signaling Pathway

This compound, as a flavonoid, is likely to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes like COX-2.

G cluster_stress Oxidative Stress cluster_direct Direct Scavenging cluster_indirect Indirect Action (Enzyme Regulation) ROS Reactive Oxygen Species (ROS) Centaurein_direct This compound ROS->Centaurein_direct Donates H atom Neutralized Neutralized Species Centaurein_direct->Neutralized Centaurein_indirect This compound Nrf2 Nrf2 Activation Centaurein_indirect->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Transcription Factor Binding Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Enzymes Gene Expression Enzymes->ROS Detoxification G A Animal Acclimatization B Induction of Disease Model (e.g., Carrageenan, STZ) A->B C Grouping and Treatment (Vehicle, this compound, Standard) B->C D Data Collection (e.g., Paw Volume, Blood Glucose) C->D E Biochemical and Histopathological Analysis C->E F Statistical Analysis and Comparison D->F E->F

References

Comparing the efficacy of different Centaurein extraction methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from discovery to application. This guide provides a comprehensive comparison of various methods for extracting Centaurein, a flavonoid with noted biological activities. We will delve into the efficacy of different techniques, supported by available experimental data, and provide detailed protocols to aid in the replication and optimization of these processes.

This compound, a flavonoid glycoside, is predominantly found in plants of the Centaurea genus. Its extraction is a key process for further pharmacological and phytochemical studies. The choice of extraction method significantly impacts the yield, purity, and ultimately, the economic viability of isolating this compound. This guide will compare conventional and modern extraction techniques, including Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE), alongside traditional methods like maceration and Soxhlet extraction.

Comparative Efficacy of Extraction Methods

One study on Centaurea castriferrei identified this compound in extracts obtained through Ultrasound-Assisted Extraction (UAE) and Accelerated Solvent Extraction (ASE), a technique similar in principle to Pressurized Liquid Extraction. The study reported higher total flavonoid content in methanol-water extracts compared to water extracts, with ASE yielding a slightly higher total phenolic content than UAE.

Extraction MethodPrincipleReported Total Flavonoid/Phenolic Yield (from Centaurea sp.)General AdvantagesGeneral Disadvantages
Maceration Soaking the plant material in a solvent at room temperature for an extended period.Lower compared to other methods.Simple, low cost, suitable for thermolabile compounds.Time-consuming, large solvent consumption, lower efficiency.
Soxhlet Extraction Continuous extraction with a hot solvent.Generally higher than maceration.More efficient than maceration, exhaustive extraction.Time-consuming, large solvent volume, potential degradation of thermolabile compounds.
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance mass transfer.High. One study on Centaurea sp. reported a total phenolic content of 46.44 mg GAE/g dm under optimized conditions.Reduced extraction time, lower solvent consumption, increased yield.Potential for degradation of some compounds due to localized high temperatures.
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and plant material, causing cell rupture.Generally high. A study on a different flavonoid reported a yield of 1409 ± 24 µg/g with MAE, higher than conventional methods.Very short extraction time, reduced solvent volume, high efficiency.Requires specialized equipment, potential for localized overheating.
Supercritical Fluid Extraction (SFE) Use of a supercritical fluid (e.g., CO2) as the extraction solvent.Variable, dependent on co-solvent and parameters."Green" solvent, high selectivity, solvent-free final product.High initial equipment cost, may require co-solvents for polar compounds.

Note: The yields presented are for total phenolics or flavonoids from Centaurea species and are indicative of the potential efficiency for this compound extraction. Direct comparative studies quantifying this compound yield are needed for a more precise assessment.

Experimental Protocols

Below are detailed methodologies for the key extraction techniques discussed. These protocols are generalized and should be optimized for the specific plant material and desired purity of this compound.

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is based on general procedures for flavonoid extraction from Centaurea species.

Materials and Equipment:

  • Dried and powdered plant material (Centaurea sp.)

  • Solvent (e.g., 75% Ethanol)

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filtration system (e.g., filter paper or membrane filter)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh a specific amount of the dried, powdered plant material (e.g., 10 g).

  • Solvent Addition: Add the solvent to the plant material in a beaker or flask at a specified solid-to-liquid ratio (e.g., 1:20 g/mL).

  • Ultrasonication: Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Extraction Parameters: Set the ultrasonic power (e.g., 87.5 W), temperature (e.g., 60°C), and extraction time (e.g., 30 minutes).

  • Filtration: After extraction, separate the extract from the solid residue by filtration.

  • Solvent Evaporation: Concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure.

  • Analysis: The resulting crude extract can be further purified and analyzed for this compound content using techniques like High-Performance Liquid Chromatography (HPLC).

Microwave-Assisted Extraction (MAE) Protocol

This protocol is adapted from general MAE procedures for flavonoids.

Materials and Equipment:

  • Dried and powdered plant material (Centaurea sp.)

  • Solvent (e.g., 90% Ethanol)

  • Microwave extraction system with closed vessels

  • Filtration system

  • Rotary evaporator

Procedure:

  • Sample Preparation: Place a weighed amount of the dried, powdered plant material (e.g., 1 g) into a microwave extraction vessel.

  • Solvent Addition: Add the extraction solvent at a specific solvent-to-material ratio (e.g., 25:1 mL/g).

  • Extraction Parameters: Set the microwave power (e.g., 500 W), temperature (e.g., 110°C), and extraction time (e.g., 25 minutes).

  • Cooling: After the extraction cycle, allow the vessel to cool to a safe temperature.

  • Filtration: Filter the extract to remove the solid plant material.

  • Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator.

  • Analysis: The concentrated extract is then ready for purification and quantification of this compound.

Supercritical Fluid Extraction (SFE) Protocol

This protocol is based on general procedures for SFE of flavonoids.

Materials and Equipment:

  • Dried and powdered plant material (Centaurea sp.)

  • Supercritical fluid extraction system

  • Supercritical CO2

  • Co-solvent (e.g., Ethanol)

  • Collection vial

Procedure:

  • Sample Loading: Pack the ground plant material into the extraction vessel.

  • System Setup: Set the extraction parameters, including pressure (e.g., 25 MPa), temperature (e.g., 50°C), and CO2 flow rate.

  • Co-solvent Addition: Introduce a co-solvent like ethanol at a specific concentration (e.g., 10%) to enhance the extraction of polar compounds like this compound.

  • Extraction: Start the flow of supercritical CO2 and co-solvent through the extraction vessel. The extraction can be performed in dynamic (continuous flow) or static (soaking) modes, or a combination of both.

  • Collection: The extracted compounds are separated from the supercritical fluid by depressurization in a collection vessel.

  • Analysis: The collected extract can be dissolved in a suitable solvent for further analysis by HPLC.

Signaling Pathways Involving this compound

This compound has been implicated in the modulation of several key signaling pathways, which are crucial for understanding its biological effects.

NF-κB and NFAT Signaling Pathways

This compound may influence inflammatory responses and immune cell activation through the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Nuclear Factor of Activated T-cells (NFAT) signaling pathways. An increase in intracellular calcium can activate calcineurin, which in turn dephosphorylates NFAT, leading to its nuclear translocation and the transcription of target genes. The NF-κB pathway is also a critical regulator of inflammation.

Centaurein_NFAT_NFkB_Pathway This compound This compound Ca_Signal Intracellular Ca²⁺ Signal This compound->Ca_Signal modulates IKK IKK Complex This compound->IKK inhibits? Calcineurin Calcineurin Ca_Signal->Calcineurin activates NFAT_P NFAT (phosphorylated) (Cytoplasm) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (dephosphorylated) (Nucleus) NFAT_P->NFAT translocates Gene_Transcription_NFAT Gene Transcription (e.g., Cytokines) NFAT->Gene_Transcription_NFAT activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex (Cytoplasm) NFkB NF-κB NFkB_Active NF-κB (Active) (Nucleus) NFkB->NFkB_Active translocates NFkB_IkB->NFkB releases Gene_Transcription_NFkB Inflammatory Gene Transcription NFkB_Active->Gene_Transcription_NFkB activates

Caption: Putative modulation of NF-κB and NFAT signaling by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Flavonoids have been shown to modulate this pathway. The MAPK pathway consists of a series of protein kinases that phosphorylate and activate one another.

Centaurein_MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Receptor Receptor Extracellular_Stimuli->Receptor RAS RAS Receptor->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK (MAPKK) RAF->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors phosphorylates Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) Transcription_Factors->Cellular_Response regulates This compound This compound This compound->RAF inhibits? This compound->MEK inhibits? This compound->ERK inhibits?

Caption: Potential inhibitory effects of this compound on the MAPK signaling cascade.

Conclusion

The extraction of this compound can be achieved through various methods, with modern techniques like Ultrasound-Assisted Extraction and Microwave-Assisted Extraction offering significant advantages in terms of efficiency and reduced processing time. Supercritical Fluid Extraction presents a green alternative, though with higher initial costs. The choice of method will depend on the specific research or production goals, including desired yield, purity, and available resources. Further research is required to establish the precise quantitative yields of this compound using these different methods to allow for a more direct and definitive comparison. Understanding the interaction of this compound with key signaling pathways such as NF-κB, NFAT, and MAPK is crucial for elucidating its mechanism of action and potential therapeutic applications. The provided protocols and pathway diagrams serve as a foundation for researchers to build upon in their exploration of this promising bioactive compound.

Safety Operating Guide

Centaurein Proper Disposal Procedures: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of Centaurein, a flavonoid compound often used in laboratory research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with environmental regulations.

Quantitative Data and Physical Properties

A summary of the key quantitative and physical properties of this compound is presented below. This information is crucial for understanding its behavior and making informed decisions on handling and disposal.

PropertyValueSource
Molecular Formula C₂₄H₂₆O₁₃[1][2][3]
Molecular Weight 522.46 g/mol [2]
Appearance Yellow crystals[2]
Melting Point 208-209 °C[2]
Solubility Soluble in hot water, hot alcohol, and hot acetone. Practically insoluble in cold water, chloroform, and ether.[2]
CAS Number 35595-03-0[2][4]

Hazard Assessment and Safety Precautions

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves when handling this compound in solid form or in solution.

  • Handling: Avoid generating dust when working with solid this compound. Handle in a well-ventilated area or a chemical fume hood.

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area thoroughly.

Experimental Protocols for Disposal

The following protocols are based on general best practices for the disposal of non-acutely hazardous chemical waste. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.

3.1. Disposal of Solid this compound Waste

  • Collection: Collect all solid this compound waste, including unused product and contaminated materials (e.g., weigh boats, contaminated paper towels), in a clearly labeled, sealed, and compatible waste container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the approximate quantity.

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.

  • Pickup: Arrange for pickup and disposal through your institution's licensed hazardous waste contractor. Incineration is the preferred method of disposal for non-hazardous solid organic waste.

3.2. Disposal of this compound Solutions

The appropriate disposal method for this compound solutions depends on the solvent used.

  • Aqueous Solutions (from hot water):

    • For small quantities of dilute aqueous solutions, check with your local EHS for guidance on sewer disposal. Some jurisdictions may permit the disposal of non-hazardous, biodegradable organic solutions down the drain with copious amounts of water. Do not assume this is permissible without explicit approval.

    • If sewer disposal is not permitted, or for concentrated solutions, collect the waste in a labeled, sealed container. The label should indicate "Hazardous Waste," "this compound in Water," and the concentration.

    • Dispose of the container through your institution's hazardous waste program.

  • Organic Solvent Solutions (e.g., alcohol, acetone):

    • NEVER dispose of organic solvent solutions down the drain.

    • Collect all this compound solutions in organic solvents in a designated, properly labeled hazardous waste container for flammable liquids.

    • The container should be compatible with the solvent used and clearly labeled with "Hazardous Waste," the names of all chemical components (e.g., "this compound in Ethanol"), and their approximate percentages.

    • Store the container in your laboratory's SAA and arrange for pickup by your institution's hazardous waste contractor for incineration.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process and step-by-step procedures for the proper disposal of this compound.

Centaurein_Disposal_Workflow start Start: this compound Waste Generated is_solid Is the waste solid or in solution? start->is_solid collect_solid 1. Collect solid waste in a labeled, sealed container. is_solid->collect_solid Solid solvent_type What is the solvent? is_solid->solvent_type Solution store_solid 2. Store in Satellite Accumulation Area (SAA). collect_solid->store_solid pickup_solid 3. Arrange for pickup by licensed hazardous waste contractor for incineration. store_solid->pickup_solid end_disposal End of Disposal Process pickup_solid->end_disposal aqueous_check Consult EHS for sewer disposal permissibility. solvent_type->aqueous_check Aqueous (Water) collect_organic 1. Collect in a labeled, sealed container for flammable waste. solvent_type->collect_organic Organic (e.g., Alcohol, Acetone) sewer_decision Permitted? aqueous_check->sewer_decision drain_disposal Dispose down the drain with copious amounts of water. sewer_decision->drain_disposal Yes collect_aqueous Collect in a labeled, sealed container for hazardous waste. sewer_decision->collect_aqueous No drain_disposal->end_disposal collect_aqueous->store_solid store_organic 2. Store in SAA. collect_organic->store_organic pickup_organic 3. Arrange for pickup by licensed hazardous waste contractor for incineration. store_organic->pickup_organic pickup_organic->end_disposal

Caption: Disposal workflow for solid and liquid this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.